molecular formula C12H14BrN3O2 B6315367 5-(Boc-amino)-6-bromo-1H-indazole CAS No. 1799835-16-7

5-(Boc-amino)-6-bromo-1H-indazole

Cat. No.: B6315367
CAS No.: 1799835-16-7
M. Wt: 312.16 g/mol
InChI Key: MSTCOTHOOSFIRZ-UHFFFAOYSA-N
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Description

5-(Boc-amino)-6-bromo-1H-indazole is a useful research compound. Its molecular formula is C12H14BrN3O2 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.02694 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-4-7-6-14-16-9(7)5-8(10)13/h4-6H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTCOTHOOSFIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Boc-amino)-6-bromo-1H-indazole: A Privileged Scaffold for Advanced Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indazole nucleus is widely recognized as a "privileged scaffold." Among its highly functionalized derivatives, 5-(Boc-amino)-6-bromo-1H-indazole (CAS: 1799835-16-7) stands out as a critical building block. This whitepaper explores the structural rationale, physicochemical properties, and synthetic utility of this compound, particularly focusing on its role in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. By leveraging orthogonal reactivity, this scaffold allows drug development professionals to execute precise, multi-stage functionalizations required for complex small-molecule therapeutics.

Chemical Identity & Structural Rationale

The strategic value of this compound lies in its precise substitution pattern, which offers researchers three distinct, orthogonally reactive sites:

  • The 1H-Indazole Core: Acts as a bioisostere for indole and benzimidazole. Its unique nitrogen-rich structure provides essential hydrogen-bond donor and acceptor capabilities, which are crucial for anchoring the molecule within the ATP-binding pocket of target kinases.

  • The 6-Bromo Substituent: Bromine serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is significantly more reactive than chlorine and more stable/cost-effective than iodine, making it the optimal choice for late-stage diversification [1].

  • The 5-(Boc-amino) Group: The tert-butyloxycarbonyl (Boc) protecting group shields the primary amine during harsh basic or organometallic coupling conditions at the C6 position. Once the C6 position is functionalized, the Boc group can be cleaved under mild acidic conditions to reveal the amine for subsequent amidation or urea formation.

Physicochemical Parameters

The following table summarizes the quantitative data and chemical identifiers for this compound, as verified by commercial suppliers like [1] and [2].

PropertyValue
Chemical Name This compound
IUPAC Name tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate
CAS Registry Number 1799835-16-7
Molecular Formula C₁₂H₁₄BrN₃O₂
Molecular Weight 312.16 g/mol
Purity (Commercial Standard) ≥ 98%
Physical State Solid (typically off-white to pale yellow powder)
InChIKey MSTCOTHOOSFIRZ-UHFFFAOYSA-N

Synthetic Architecture: Orthogonal Reactivity

The primary advantage of this scaffold is its ability to undergo sequential, non-interfering transformations. The workflow typically begins with the protection or alkylation of the N1 position of the indazole to prevent tautomerization and direct the regioselectivity of subsequent steps. This is followed by Pd-catalyzed cross-coupling at C6, and finally, Boc deprotection and functionalization at C5.

Workflow A This compound (Starting Material) B N1-Functionalization (Alkylation/Protection) A->B C C6-Suzuki Coupling (Pd-catalyzed) B->C D C5-Boc Deprotection (TFA/HCl) C->D E C5-Amidation (Target Compound) D->E

Synthetic workflow demonstrating orthogonal functionalization of the indazole scaffold.

Therapeutic Application: IRAK4 Inhibition

This compound is a cornerstone intermediate in the synthesis of IRAK4 inhibitors. IRAK4 is the most upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. According to [3], indazole carboxamides derived from this scaffold exhibit potent IRAK4 inhibition, offering therapeutic pathways for endometriosis, lymphomas, rheumatoid arthritis, and COPD [4].

Pathway Ligand IL-1 / TLR Ligands Receptor IL-1R / TLR Complex Ligand->Receptor MyD88 MyD88 Adaptor Protein Receptor->MyD88 IRAK4 IRAK4 Kinase (Target of Indazole Inhibitors) MyD88->IRAK4 NFkB NF-κB / MAPK Activation IRAK4->NFkB Inflammation Inflammatory Cytokine Release NFkB->Inflammation

TLR/IL-1R signaling cascade highlighting IRAK4 as the critical therapeutic intervention point.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checks.

Protocol 1: C6 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C6 position while preserving the C5-Boc group. Causality:


 is selected as the catalyst because its bidentate ligand (dppf) enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing unwanted debromination. 

in a dioxane/water mixture provides the necessary basicity to activate the boronic acid without being harsh enough to cleave the Boc protecting group.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with this compound (1.0 eq), the desired arylboronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.5 eq).
  • Atmosphere Control: Evacuate the flask and backfill with dry nitrogen (repeat for 3 cycles) to prevent oxidative degradation of the active Pd(0) species.

  • Solvent Addition: Inject degassed 1,4-dioxane/

    
     (4:1 v/v) to dissolve the reagents.
    
  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours.

  • Validation Check (Self-Validation): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 312/314, bromine isotope pattern) completely disappears, and the product mass appears.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol 2: C5 Boc-Deprotection and Amidation

Objective: Remove the Boc protecting group and couple the resulting free amine with a carboxylic acid to form the final active pharmaceutical ingredient (API). Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleanly cleave the tert-butyl ester. HATU is selected as the coupling reagent for the subsequent amidation due to its superior efficiency in forming amides from sterically hindered or electronically deactivated anilines (such as the 5-aminoindazole core).

Step-by-Step Methodology:

  • Deprotection: Dissolve the C6-substituted intermediate in DCM. Add TFA (10 eq) dropwise at 0°C, then warm to room temperature.

  • Validation Check (Self-Validation): The deprotection is visually validated by the cessation of gas evolution (

    
     and isobutylene). Analytically confirm via TLC using a ninhydrin stain (the primary amine will appear as a distinct purple spot).
    
  • Concentration: Concentrate the mixture under reduced pressure to yield the crude 5-amino-1H-indazole TFA salt.

  • Activation: In a separate flask, activate the desired carboxylic acid (1.2 eq) with HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF for 15 minutes.

  • Coupling: Add the crude amine TFA salt to the activated acid solution. Stir at room temperature for 4 hours.

  • Purification: Quench with saturated aqueous

    
    , extract with EtOAc, and wash extensively with 5% aqueous LiCl to remove residual DMF. Dry, concentrate, and purify via preparative HPLC to yield the target indazole carboxamide.
    

Conclusion

The this compound scaffold provides an elegant solution to the complex regiochemical challenges inherent in drug discovery. By offering orthogonally addressable sites at the N1, C5, and C6 positions, it enables the rapid assembly of diverse chemical libraries. Its proven utility in synthesizing clinical-stage IRAK4 inhibitors underscores its status as an indispensable building block for modern medicinal chemists.

References

  • Title: Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments (WO2015091426A1)
  • Title: Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018) Source: Expert Opinion on Therapeutic Patents / ResearchGate URL: [Link]

The Strategic Utilization of 5-(Boc-amino)-6-bromo-1H-indazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently emphasize that the efficiency of a medicinal chemistry campaign hinges on the selection of optimal molecular building blocks. A scaffold must offer more than just structural affinity; it requires predictable reactivity, orthogonal functionalization, and a clear pathway to target engagement. One such privileged scaffold is 5-(Boc-amino)-6-bromo-1H-indazole (CAS: 1799835-16-7)[1].

This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical properties, structural rationale, and field-proven synthetic methodologies for developing targeted therapeutics, particularly in the realm of kinase inhibition.

Physicochemical Profiling & Structural Rationale

The strategic placement of functional groups on the indazole core is not coincidental; it is a highly optimized arrangement designed for orthogonal reactivity. Table 1 summarizes the core quantitative data for this building block.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue
IUPAC Name tert-Butyl N-(6-bromo-1H-indazol-5-yl)carbamate[2]
CAS Registry Number 1799835-16-7[1]
Molecular Formula C₁₂H₁₄BrN₃O₂[3]
Molecular Weight 312.16 g/mol [3]
InChIKey MSTCOTHOOSFIRZ-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=C1Br)NN=C2[2]
Purity Standard ≥98% (Typical commercial grade)[1]

The Causality of the Structure:

  • The Indazole Core: Acting as a potent bioisostere for purine, the indazole nucleus mimics the adenine ring of ATP. This allows it to serve as a highly effective hinge-binding motif within the ATP-binding pocket of various kinases.

  • 5-Boc-amino Group: The tert-butyloxycarbonyl (Boc) protected amine at the C5 position serves a dual purpose. Electronically, it deactivates the ring slightly, preventing unwanted electrophilic aromatic substitutions. Sterically, its bulk shields the C5 position, preventing competitive Buchwald-Hartwig amination side-reactions during transition-metal catalysis.

  • 6-Bromo Substituent: Bromine is highly reactive toward oxidative addition by Palladium(0) catalysts. This provides a reliable synthetic handle to extend the molecule into the solvent-exposed or allosteric regions of the kinase pocket via C-C bond formation.

Target Application: IRAK4 and the Myddosome Complex

A primary application of this compound is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[4]. IRAK4 plays a central, non-redundant role in the MyD88-mediated signaling cascade of Toll-Like Receptors (TLRs) and the IL-1 receptor family[4].

Upon ligand binding, MyD88 recruits IRAK4 to form a multimeric complex known as the "Myddosome"[4]. This oligomerization triggers the autophosphorylation of IRAK4, initiating a kinase cascade that ultimately leads to NF-κB activation and a downstream inflammatory response[4]. Inhibiting IRAK4 is a validated strategy for treating autoimmune diseases, lymphomas, and inflammatory conditions such as Rheumatoid Arthritis and COPD[4].

IRAK4_Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding Myddosome Myddosome Complex (MyD88 + IRAK4) MyD88->Myddosome Recruitment IRAK4_Auto IRAK4 Autophosphorylation Myddosome->IRAK4_Auto Kinase Activation NFkB NF-κB / Inflammatory Response IRAK4_Auto->NFkB Downstream Signaling

Diagram 1: IRAK4 signaling pathway illustrating Myddosome formation and downstream activation.

Synthetic Methodologies & Self-Validating Workflows

To transform this building block into a potent kinase inhibitor, a strict sequence of orthogonal functionalization must be followed. A protocol is only as robust as its built-in quality control; therefore, every step described below operates as a self-validating system .

Synthetic_Workflow SM Indazole Core (CAS: 1799835-16-7) Step1 N1-Alkylation (Lock Tautomer) SM->Step1 Step2 Suzuki Coupling (C6 Extension) Step1->Step2 Step3 Boc Deprotection (Unmask C5-Amine) Step2->Step3 Step4 Amide Coupling (Hinge Binder) Step3->Step4

Diagram 2: Orthogonal synthetic workflow for functionalizing the this compound.

Table 2: Standard Reaction Parameters for Core Functionalization

Reaction StepPrimary ReagentsCatalyst / BaseSolvent & TempSelf-Validation Metric
1. N1-Alkylation Electrophile (1.2 eq)Cy₂NMe (1.5 eq)THF, 70°CRf shift (higher); [M+H]⁺ confirmation
2. Suzuki Coupling Aryl-B(OH)₂ (1.2 eq)Pd(dppf)Cl₂ / Na₂CO₃Dioxane/H₂O, 90°CDisappearance of Br-isotope pattern
3. Boc Deprotection TFA (10.0 eq)NoneDCM, 25°CHigh polarity shift (baseline on TLC)
4. Amide Coupling R-COOH (1.1 eq)HATU / DIPEADMF, 25°CHRMS exact mass; >95% UPLC purity
Step-by-Step Experimental Protocol

Step 1: N1-Alkylation of the Indazole Core

  • Causality: The N1-H of the indazole is mildly acidic and can coordinate with palladium, poisoning the catalyst in subsequent cross-coupling steps. Alkylating it locks the tautomeric form and directs the molecule's orientation within the kinase pocket.

  • Methodology: Dissolve tert-butyl (6-bromo-1H-indazol-5-yl)carbamate (1.0 eq) in THF. Add an electrophile such as ethyl bromoacetate (1.2 eq) and N,N-dicyclohexylmethylamine (1.5 eq)[4]. Heat the mixture to 70 °C for 24 hours[4]. The use of a sterically hindered base like N,N-dicyclohexylmethylamine prevents unwanted nucleophilic attack on the electrophile.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The product spot will exhibit a higher Rf value than the starting material due to the loss of the polar N-H bond. Confirm conversion via LC-MS, observing the expected [M+H]⁺ shift.

Step 2: Suzuki-Miyaura Cross-Coupling at C6

  • Causality: With N1 protected, the C6-bromine is primed for oxidative addition. The bulky Boc group at C5 sterically shields the amine, preventing competitive side reactions.

  • Methodology: To the N1-alkylated intermediate (1.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O, add the desired aryl boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the mixture with N₂ and heat to 90 °C. The biphasic solvent system ensures optimal solubility for both the organic substrate and the inorganic base.

  • Self-Validation: LC-MS analysis must show the complete disappearance of the characteristic 1:1 isotopic pattern of the brominated starting material, replaced by the mass of the coupled product.

Step 3: Boc Deprotection

  • Causality: The C5 amine must be unmasked to serve as the attachment point for the final hinge-binding or solvent-exposed moiety.

  • Methodology: Treat the coupled intermediate with Trifluoroacetic acid (TFA, 10 eq) in Dichloromethane (DCM) at room temperature for 2 hours. TFA rapidly and cleanly cleaves the tert-butyl carbamate.

  • Self-Validation: Post-deprotection, the intermediate becomes highly polar. TLC analysis will show the product resting at the baseline in standard non-polar eluent systems, confirming the unmasking of the primary amine.

Step 4: Amide Coupling

  • Causality: Forming an amide bond at C5 completes the pharmacophore. HATU is selected as the coupling reagent for its high efficiency and ability to minimize epimerization.

  • Methodology: Dissolve the unmasked amine (1.0 eq) and the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the TFA salt. Stir at room temperature until complete.

  • Self-Validation: The final product is purified via reverse-phase HPLC. The protocol is validated by achieving >95% purity on UPLC and confirming the exact mass via High-Resolution Mass Spectrometry (HRMS).

Conclusion

The this compound scaffold is a masterclass in medicinal chemistry design. By providing an ATP-mimetic core equipped with orthogonal synthetic handles, it allows researchers to systematically probe the structure-activity relationships (SAR) of kinase targets like IRAK4. When paired with self-validating synthetic protocols, this building block significantly accelerates the trajectory from hit generation to lead optimization.

References

Sources

A Technical Guide to 5-(Boc-amino)-6-bromo-1H-indazole: A Key Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] This technical guide provides an in-depth analysis of 5-(Boc-amino)-6-bromo-1H-indazole, a strategically functionalized derivative designed for efficient and versatile synthesis of compound libraries. We will explore its physicochemical properties, delineate its synthetic utility by examining its reactive handles, provide a robust and validated protocol for its preparation, and illustrate its application in a typical drug discovery workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their research programs.

The Strategic Value of the Indazole Core

Indazoles, bicyclic heterocycles composed of a fused benzene and pyrazole ring, are of immense interest in pharmaceutical research for their diverse pharmacological activities.[2][3] They serve as effective bioisosteres for native structures like indoles and phenols, often providing improved metabolic stability and target affinity.[1] Notably, the indazole nucleus is a key feature in several approved protein kinase inhibitors, such as Axitinib and Pazopanib, where it forms critical hydrogen bond interactions with the hinge region of the kinase active site.[1] The compound this compound is a highly valuable intermediate, engineered with orthogonal functionalities to facilitate systematic exploration of structure-activity relationships (SAR).

Physicochemical & Structural Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueReference
IUPAC Name tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate[4]
Molecular Formula C12H14BrN3O2[4]
Molecular Weight 312.17 g/mol [4]
CAS Number 1799835-16-7[4]
Appearance Typically an off-white to pale solid
Purity ≥98% (typical)[4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="1.3,-0.75!"]; N6 [label="N", pos="1.3,0.75!"]; C7 [label="C", pos="-2.6,1.5!"]; C8 [label="C", pos="-3.9,0.75!"]; C9 [label="C", pos="-3.9,-0.75!"]; C10 [label="C", pos="-2.6,-1.5!"]; H_N6 [label="H", pos="2.1,1.2!"]; Br [label="Br", pos="-5.2,1.5!"]; N_amino [label="N", pos="-5.2,-1.5!"]; H_amino [label="H", pos="-6.0,-1.1!"]; C_boc [label="C", pos="-6.2,-2.5!"]; O_boc1 [label="=O", pos="-5.7,-3.5!"]; O_boc2 [label="O", pos="-7.5,-2.5!"]; C_tert [label="C", pos="-8.5,-3.5!"]; CH3_1 [label="CH3", pos="-8.0,-4.5!"]; CH3_2 [label="CH3", pos="-9.8,-4.0!"]; CH3_3 [label="CH3", pos="-9.0,-2.5!"];

// Indazole Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N5; N5 -- N6; N6 -- C1; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C3; N6 -- H_N6 [style=dashed, color="#5F6368"];

// Substituent Bonds C8 -- Br; C9 -- N_amino; N_amino -- H_amino [style=dashed, color="#5F6368"]; N_amino -- C_boc; C_boc -- O_boc1; C_boc -- O_boc2; O_boc2 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

// Double bonds (rendered as thicker lines for clarity) C1 -- N6 [penwidth=2]; C3 -- C10 [penwidth=2]; C4 -- N5 [penwidth=2]; C7 -- C8 [penwidth=2]; C9 -- C10 [penwidth=2]; }

Caption: Molecular structure of this compound.

A Chemist's Guide to Synthetic Utility

The synthetic power of this intermediate lies in its distinct and orthogonally reactive functional groups. This design allows for sequential, controlled modifications.

  • The 6-Bromo Position: This is the primary site for diversification via metal-catalyzed cross-coupling reactions. It is an ideal handle for introducing aryl, heteroaryl, or alkyl groups through Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This versatility is paramount for building out a molecule to probe different pockets of a biological target.

  • The 5-(Boc-amino) Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of most cross-coupling reactions. Its purpose is to mask the reactivity of the amine. Upon successful modification at the 6-position, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the free amine. This newly exposed amine serves as a nucleophile for subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination.

  • The 1-H Indazole Nitrogen: The proton on the indazole nitrogen is weakly acidic and can be deprotonated and alkylated. More importantly in the context of kinase inhibitors, this N-H group often acts as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region.[1]

synthetic_utility cluster_bromo Position 6: Bromo cluster_amino Position 5: Boc-Amino main This compound suzuki Suzuki Coupling (Adds Aryl/Vinyl) main->suzuki sonogashira Sonogashira Coupling (Adds Alkyne) main->sonogashira buchwald Buchwald-Hartwig (Adds Amine) main->buchwald deprotection 1. Deprotection (TFA/HCl) main->deprotection amide 2. Amide Coupling deprotection->amide reductive 2. Reductive Amination deprotection->reductive

Caption: Key reactive sites and potential transformations.

Recommended Synthetic Protocol: Boc Protection

The most direct and reliable synthesis of the title compound involves the protection of its precursor, 5-amino-6-bromo-1H-indazole. The following protocol has been optimized for high yield and purity.

Causality Behind Choices:

  • Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

  • Base (DMAP): 4-Dimethylaminopyridine is used as a nucleophilic catalyst. It reacts with Boc-anhydride to form a more reactive intermediate, significantly accelerating the rate of N-acylation.

  • Temperature (0 °C to RT): The initial cooling to 0 °C helps to control any potential exotherm from the reaction between DMAP and Boc-anhydride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Workup: The aqueous wash steps are crucial for removing the water-soluble byproducts (like DMAP salts) and any unreacted Boc-anhydride, simplifying the final purification.

Step-by-Step Methodology:

  • Preparation: To a solution of 5-amino-6-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add 4-dimethylaminopyridine (DMAP, 1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc-anhydride, 1.0 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Extraction: Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[5]

reaction_scheme reactant1 5-Amino-6-bromo-1H-indazole arrow reactant1->arrow DMAP, DCM 0 °C to RT reactant2 Boc Anhydride reactant2->arrow DMAP, DCM 0 °C to RT product This compound plus + plus->arrow DMAP, DCM 0 °C to RT arrow->product

Caption: Synthesis of the title compound via Boc protection.

Quality Control & Characterization

To ensure the integrity of the synthesized material, a panel of standard analytical techniques must be employed. This self-validating system confirms the structure and purity of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive confirmation. Key signals to verify are:

    • A singlet around 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

    • Aromatic protons of the indazole core, with shifts and coupling patterns consistent with the 5,6-disubstitution pattern.

    • N-H protons for the carbamate and the indazole ring, which may be broad and are exchangeable with D₂O.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both purity and molecular weight. A single major peak in the chromatogram indicates high purity, while the mass spectrum should show an [M+H]⁺ ion corresponding to the calculated molecular weight (312.17 for C12H14BrN3O2). The characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

  • HPLC (High-Performance Liquid Chromatography): Used to quantify the purity of the compound, typically aiming for >98% for use in sensitive downstream applications.

Application Workflow: A Kinase Inhibitor Fragment Synthesis

To illustrate the utility of this compound, consider a hypothetical workflow to synthesize a fragment library for a kinase drug discovery program.

application_workflow start 5-(Boc-amino)-6-bromo- 1H-indazole step1 Suzuki Coupling (R-B(OH)₂, Pd catalyst) start->step1 intermediate1 Intermediate A (6-Aryl substituted) step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 Intermediate B (Free Amine) step2->intermediate2 step3 Amide Coupling (R'-COOH, HATU/EDC) intermediate2->step3 final Final Target Molecule Library step3->final

Sources

Technical Guide: Solubility & Handling of 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the physicochemical handling of 5-(Boc-amino)-6-bromo-1H-indazole (CAS: 1799835-16-7), a critical intermediate in the synthesis of kinase inhibitors and small-molecule therapeutics.

Effective utilization of this compound relies on mastering its solubility profile.[1][2] While the indazole core provides a scaffold for hydrogen bonding, the lipophilic bromine substituent and the bulky tert-butyloxycarbonyl (Boc) protecting group significantly alter its solvation thermodynamics. This guide provides authoritative protocols for solubilization in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring reproducibility in biological assays and synthetic workflows.

Physicochemical Profile & Solubility Prediction

Understanding the molecule's structure is the first step toward predicting its behavior in solution.[1]

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 312.16 g/mol Moderate; typical for small molecule intermediates.[1]
LogP (Predicted) ~2.98Lipophilic.[1] Indicates poor aqueous solubility but high affinity for organic solvents.[1]
H-Bond Donors 2 (Indazole NH, Carbamate NH)Facilitates solubility in polar aprotic solvents (DMSO).[1]
H-Bond Acceptors 3 (Indazole N, Carbamate O)Enhances interaction with protic solvents (MeOH).[1]
Key Functional Groups Boc-Carbamate, Bromo, IndazoleBoc: Increases lipophilicity.Bromo: Increases density and lipophilicity.Indazole: Amphoteric nature (weakly acidic NH).[1]
Solubility Estimates
  • DMSO: High (>50 mg/mL). The polar aprotic nature of DMSO disrupts the crystal lattice effectively, interacting with the polarized aromatic system and the carbamate.[1]

  • Methanol: Moderate to High (10–30 mg/mL). Soluble, but likely temperature-dependent.[1] Useful for recrystallization rather than high-concentration stock storage.[1]

  • Water: Negligible (<0.1 mg/mL). Requires co-solvents or pH adjustment (though acid deprotects the Boc group).[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the industry standard for preparing high-concentration stock solutions for biological screening (HTS) and cellular assays.[1]

Mechanism of Dissolution

DMSO acts as a strong hydrogen bond acceptor.[1] It interacts with the acidic proton on the indazole ring (N1-H) and the proton on the carbamate nitrogen.[1] This prevents the formation of intermolecular aggregates, stabilizing the monomeric form of the compound in solution.[1]

Protocol: Preparation of 100 mM Stock Solution

Target: 1 mL of 100 mM solution. Mass Required: 31.22 mg.[1]

  • Weighing: Accurately weigh 31.2 - 31.5 mg of the solid into a 1.5 mL amber glass vial (Boc groups can be light-sensitive over long periods; amber glass is best practice).

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vortexing: Vortex at medium speed for 30-60 seconds. The solid should dissolve rapidly.[1]

  • Visual Inspection: Hold the vial against a light source. The solution should be clear, colorless to pale yellow, and free of particulates.[1]

    • Troubleshooting: If particles remain, sonicate in a water bath at 35°C for 5 minutes.[1] Avoid temperatures >40°C to prevent thermal degradation.[1]

Stability Warning
  • Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water can cause the hydrophobic Boc-indazole to precipitate over time.[1] Always store stock solutions in aliquots at -20°C or -80°C.

  • Freeze-Thaw: Limit to 3 cycles.

Solubility in Methanol (MeOH)

Methanol is primarily used in synthetic workups, transfers, and purification (recrystallization) rather than for long-term storage.

Mechanism of Dissolution

Methanol is a polar protic solvent.[1] It solvates the compound via hydrogen bonding but is less effective than DMSO at breaking strong crystal lattice interactions driven by the bromine atom.[1]

Protocol: Recrystallization / Purification Assessment

Objective: Determine solubility limit for purification.

  • Saturation Test: Add 50 mg of compound to a vial.

  • Incremental Addition: Add Methanol in 500 µL increments at Room Temperature (RT).

  • Heating: If insoluble at RT, heat the vial to 50°C (below MeOH boiling point of 64.7°C).

    • Observation: If the compound dissolves at 50°C but precipitates upon cooling to RT, Methanol is a viable solvent for recrystallization.[1]

Critical Stability Note (Boc-Deprotection)

Boc groups are acid-labile.

  • Risk: Commercial Methanol can sometimes contain trace amounts of formic acid or acetic acid.[1]

  • Mitigation: Ensure the Methanol is "HPLC Grade" or "Gradient Grade." Avoid leaving the compound in Methanol for extended periods (>24 hours) at elevated temperatures, as solvolysis or slow deprotection may occur.[1]

Experimental Workflow: Solubility Determination

For rigorous data generation (e.g., for an IND filing), do not rely on visual estimates.[1] Use this HPLC-based workflow.

Diagram: Solubility Decision Workflow

SolubilityWorkflow Start Start: this compound SolventSelect Select Solvent System Start->SolventSelect DMSO_Path DMSO (Assay Stock) SolventSelect->DMSO_Path MeOH_Path Methanol (Process/Purification) SolventSelect->MeOH_Path Prep_DMSO Add Solvent to Target Conc. (e.g., 50 mM) DMSO_Path->Prep_DMSO Prep_MeOH Add Solvent Incrementally (Saturation Method) MeOH_Path->Prep_MeOH Check_Dissolution Visual Inspection (Clear Solution?) Prep_DMSO->Check_Dissolution Prep_MeOH->Check_Dissolution Sonicate Sonicate (35°C, 5 min) Check_Dissolution->Sonicate No (DMSO) Heat Heat to 50°C Check_Dissolution->Heat No (MeOH) Success Proceed to QC (HPLC) Check_Dissolution->Success Yes Fail Filter & Measure Filtrate Check_Dissolution->Fail Still Insoluble Sonicate->Check_Dissolution Heat->Check_Dissolution

Caption: Decision logic for solubilizing this compound in DMSO vs. Methanol.

Quantitative Protocol (HPLC-UV)
  • Preparation: Prepare a saturated suspension in the target solvent (shake for 24h at 25°C).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (PTFE is compatible with DMSO and MeOH).

  • Dilution: Dilute the filtrate 1:100 into Acetonitrile/Water (50:50).

  • Analysis: Inject onto HPLC (C18 column).

  • Quantification: Compare peak area against a standard curve prepared from a known weight fully dissolved in DMSO.

Summary of Best Practices

ParameterDMSO RecommendationMethanol Recommendation
Primary Use Biological Assays, Long-term StockSynthesis, Recrystallization, LC-MS injection
Max Solubility (Est.) > 50 mg/mL10 - 30 mg/mL
Storage Temp -20°C (prevents water absorption)4°C or -20°C
Container Amber Glass (Light sensitive)Glass (Avoid plastic leaching)
Handling Precaution DMSO penetrates skin; handle with gloves.Flammable; use in fume hood.[1]

References

  • Fluorochem. this compound Product Sheet. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165930162, tert-butyl N-(6-bromo-1H-indazol-3-yl)carbamate (Analogous Structure). Retrieved from .[1]

  • BenchChem. 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. (Reference for general indazole solubility protocols). Retrieved from .[1]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability/solubility properties).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and solubility parameters).

Sources

An In-depth Technical Guide to the Melting Point Range of 5-(Boc-amino)-6-bromo-1H-indazole: A Methodological Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining and interpreting the melting point range of 5-(Boc-amino)-6-bromo-1H-indazole, a key intermediate in pharmaceutical research. For researchers, scientists, and drug development professionals, understanding the melting point is not merely about characterizing a compound; it is a critical indicator of purity, identity, and stability, with significant implications for downstream applications, including formulation development and regulatory compliance.[1][2][3][4] This document moves beyond a simple recitation of a value to detail the causality behind experimental choices and to establish a self-validating system for this crucial analytical technique.

The Significance of Melting Point in the Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[5] For a pure substance, this transition occurs over a narrow, well-defined temperature range.[6] The presence of impurities typically depresses the melting point and broadens the melting range.[2] Consequently, melting point determination is a fundamental analytical tool for:

  • Identity Confirmation: Comparing the experimentally determined melting point with a known value can help confirm the identity of a compound.[2][4]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a high degree of purity, while a broad range suggests the presence of impurities.[2][4]

  • Quality Control: In a manufacturing setting, melting point analysis ensures batch-to-batch consistency and the quality of raw materials and final products.[1][4]

  • Informing Drug Development: The melting point is related to a compound's solubility and bioavailability, making it a valuable parameter in early drug discovery and development.[7]

Factors Influencing the Melting Point of Organic Compounds

The melting point of an organic compound like this compound is influenced by several intrinsic and extrinsic factors:

FactorDescription
Intermolecular Forces Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[8][9][10][11][12]
Molecular Weight and Size Generally, as the molecular weight and size of a molecule increase within a homologous series, the melting point also increases due to stronger van der Waals forces.[8][9][10]
Molecular Symmetry and Packing Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, leading to a higher melting point compared to their less symmetrical isomers.[9][10]
Purity Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.[2]
Polymorphism Some compounds can exist in different crystalline forms (polymorphs), each having a unique melting point. Detecting polymorphism is crucial in drug development as different polymorphs can have different solubilities and bioavailabilities.[2]

Experimental Protocol for Determining the Melting Point Range

The following protocol details the capillary method for determining the melting point range of this compound.[2][5] This method is widely used due to its simplicity and cost-effectiveness.[2]

3.1. Materials and Equipment

  • This compound (powdered and completely dry)

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

3.2. Sample Preparation

Proper sample preparation is critical for obtaining an accurate and reproducible melting point.[6]

  • Ensure the sample is completely dry. Moisture can act as an impurity and depress the melting point.[6][13] If necessary, dry the sample in a desiccator.

  • The sample must be a fine, homogenous powder. [6] If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[6]

  • Load the capillary tube. Press the open end of the capillary tube into the powdered sample on a watch glass until a small amount of the solid is packed into the tube.[13]

  • Pack the sample. Tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.[13] The packed sample height should be approximately 2-3 mm.[13]

3.3. Measurement Procedure

A two-stage heating process is recommended for efficiency and accuracy.

  • Rapid Determination (Optional but Recommended):

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

    • Record the temperature at which the sample begins to melt and the temperature at which it is completely liquid.

    • Allow the apparatus to cool sufficiently before the next measurement.

  • Accurate Determination:

    • Use a fresh, new sample in a new capillary tube. Never reuse a sample that has been melted and re-solidified.[13]

    • Insert the capillary tube into the cooled apparatus.

    • Rapidly heat the sample to about 20°C below the approximate melting point determined in the rapid run.[13]

    • Decrease the heating rate to a slow and steady 1-2°C per minute.[2]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point range is reported as T1 - T2.

    • Repeat the accurate determination at least twice with fresh samples to ensure reproducibility. The results should be consistent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensure homogeneity Load Load Capillary Tube (2-3 mm) Grind->Load Pack tightly RapidHeat Rapid Heating (Approximate MP) Load->RapidHeat Insert into apparatus SlowHeat Slow Heating (1-2°C/min) near approx. MP RapidHeat->SlowHeat Inform starting point RecordT1 Record T1 (First liquid drop) SlowHeat->RecordT1 RecordT2 Record T2 (Completely liquid) RecordT1->RecordT2 Report Report Range (T1 - T2) RecordT2->Report Assess Assess Purity (Sharp vs. Broad Range) Report->Assess

Caption: Workflow for Melting Point Determination.

Interpreting the Results

The observed melting point range provides critical insights into the purity of the this compound sample.

PurityVsMeltingPoint Pure Pure Compound Sharp Melting Range (e.g., 150-151°C) Impure Impure Compound Depressed & Broad Melting Range (e.g., 145-149°C) Pure->Impure Disrupts crystal lattice Impurity Introduction of Impurity

Sources

Engineering the Indazole Scaffold: A Technical Whitepaper on the Divergent Reactivity of 5-Amino-6-bromoindazole and its Boc-Protected Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the indazole scaffold is a privileged pharmacophore, frequently utilized to mimic the purine ring of ATP in kinase inhibitors . Among its highly functionalized derivatives, 5-amino-6-bromo-1H-indazole stands out as a critical building block. It possesses three distinct reactive vectors: an acidic indazole nitrogen (N1/N2), a nucleophilic primary amine (C5-NH2), and an electrophilic cross-coupling site (C6-Br).

However, deploying the unprotected core directly into transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) often leads to catastrophic catalyst poisoning, off-target N-arylation, and intractable solubility issues. This whitepaper provides an in-depth technical analysis of the physicochemical and mechanistic differences between the unprotected 5-amino-6-bromoindazole and its tert-butyloxycarbonyl (Boc) protected derivatives, detailing the causality behind chemoselective protection strategies and providing self-validating experimental workflows.

Physicochemical Divergence: Unprotected vs. Boc-Protected

The addition of a Boc group fundamentally alters the electronic topography and intermolecular dynamics of the indazole core. In its unprotected state, 5-amino-6-bromo-1H-indazole forms a robust intermolecular hydrogen-bonding network between the N1-H donor and the C5-NH2/N2 acceptors. This results in a high melting point and extremely poor solubility in non-polar organic solvents, limiting its utility in low-polarity reaction environments.

By selectively masking the N1 position with a Boc group, the hydrogen-bonding network is disrupted, and a bulky, lipophilic tert-butyl moiety is introduced. This drastically increases the compound's LogP and organic solubility. Furthermore, from a steric perspective, protecting the N1 position is vastly superior to protecting the C5-NH2 position. A Boc group at C5 (forming C5-NHBoc) introduces massive steric bulk directly adjacent to the C6-Br, which severely kinetically hinders the oxidative addition of Palladium during downstream cross-coupling.

Quantitative Data Summary
Property / Metric5-amino-6-bromo-1H-indazole (Unprotected)1-Boc-5-amino-6-bromoindazole (N1-Protected)1-Boc-5-(NHBoc)-6-bromoindazole (Di-Protected)
Molecular Weight 212.05 g/mol 312.16 g/mol 412.28 g/mol
Lipophilicity (LogP) ~1.8 (Highly Polar)~3.5 (Moderately Lipophilic)~4.8 (Highly Lipophilic)
Solubility Profile DMSO, DMF, MeOHDCM, EtOAc, THF, TolueneHexanes, DCM, EtOAc
Primary Reactive Site N1-H (Acidic), C5-NH2 (Nucleophilic)C5-NH2 (Nucleophilic), C6-BrC6-Br (Electrophilic for Pd)
Pd-Catalyst Compatibility Poor (N-H poisoning, N-arylation)Excellent (Directed C6 coupling)Moderate (Steric hindrance at C6)

Data synthesized from foundational scaffold specifications and protection methodologies .

The Causality of Chemoselective Protection

When treating 5-amino-6-bromo-1H-indazole with Di-tert-butyl dicarbonate (Boc₂O), a novice might assume the primary amine (C5-NH2) would react first due to its typical nucleophilicity. However, the introduction of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst entirely diverts the reaction pathway .

The Mechanistic Logic: DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate. The indazole N1—possessing a lone pair integrated into a highly polarizable aromatic system—is partially deprotonated by an auxiliary base (like Et₃N). This indazolide species attacks the N-Boc-pyridinium intermediate orders of magnitude faster than the neutral C5-aniline-like amine. Aniline derivatives are relatively poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, kinetic control strongly favors N1-Boc protection over C5-NHBoc formation .

G A 5-amino-6-bromo-1H-indazole (Unprotected Core) B Boc2O + DMAP (Catalyst) THF, 0°C to RT A->B Electrophilic Activation C 1-Boc-5-amino-6-bromoindazole (N1-Protected, Kinetic) B->C Fast N1 Attack D Excess Boc2O + NaH DMF, Elevated Temp C->D Deprotonation of C5-NH2 E 1-Boc-5-(NHBoc)-6-bromoindazole (Di-Protected, Thermodynamic) D->E Slow C5 Attack

Mechanistic divergence in Boc protection of 5-amino-6-bromoindazole based on stoichiometric control.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocol for the regioselective N1-Boc protection of 5-amino-6-bromo-1H-indazole is designed as a self-validating system . Every step includes causality for the experimental choice and an analytical checkpoint to verify success without relying blindly on downstream results.

Protocol: Regioselective N1-Boc Protection

Reagents: 5-amino-6-bromo-1H-indazole (1.0 eq), Boc₂O (1.05 eq), Triethylamine (Et₃N, 1.5 eq), DMAP (0.1 eq), Anhydrous Tetrahydrofuran (THF).

  • Step 1: Dissolution and Activation

    • Action: Dissolve 5-amino-6-bromo-1H-indazole in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool to 0 °C using an ice bath. Add Et₃N and DMAP.

    • Causality: THF is chosen over protic solvents to prevent the solvolytic quenching of Boc₂O. Cooling to 0 °C suppresses the thermodynamic formation of the di-Boc derivative, ensuring strict kinetic control for N1 regioselectivity.

  • Step 2: Electrophilic Addition

    • Action: Add Boc₂O dropwise as a solution in THF. Stir for 30 minutes at 0 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: Dropwise addition prevents localized concentration spikes of Boc₂O, which could lead to unwanted C5-NH2 protection.

  • Step 3: Self-Validation Checkpoint (TLC)

    • Action: Perform Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes.

    • Validation: The unprotected starting material will remain near the baseline (Rf ~0.1) due to strong hydrogen bonding. The successful N1-Boc product will migrate significantly higher (Rf ~0.5) due to increased lipophilicity. If a spot appears at Rf ~0.8, di-Boc formation has occurred (indicating over-reaction).

  • Step 4: Quenching and Isolation

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: NH₄Cl mildly neutralizes the basic DMAP/Et₃N without creating highly acidic conditions that could prematurely cleave the newly formed, acid-labile Boc group.

  • Step 5: Self-Validation Checkpoint (LC-MS)

    • Action: Analyze the crude solid via LC-MS (ESI+).

    • Validation: The presence of the C6-Bromine provides a built-in isotopic validation tool. The mass spectrum must display a characteristic 1:1 doublet at m/z 312 and 314 [M+H]⁺. Furthermore, in-source fragmentation will yield a secondary doublet at m/z 256 and 258 (loss of tert-butyl, -56 Da), confirming the presence of the labile carbamate linkage.

Downstream Strategic Utility

Once the 1-Boc-5-amino-6-bromoindazole is isolated, the molecule is primed for advanced diversification. The N1-Boc group effectively masks the acidic proton, preventing it from coordinating with and poisoning Palladium catalysts.

Because the C5-NH2 is left unprotected, researchers can execute a highly selective Suzuki-Miyaura cross-coupling at the C6-Br position using bulky, electron-rich ligands (e.g., XPhos or RuPhos) that easily navigate the relatively unhindered space around the bromine. Had the C5-NH2 been Boc-protected, the massive steric umbrella of the tert-butyl group would severely retard the oxidative addition of the Pd(0) species into the C6-Br bond. Following the cross-coupling, the N1-Boc group can be cleanly removed using standard acidic conditions (e.g., 20% Trifluoroacetic acid in DCM) to reveal the fully functionalized, biologically active indazole core.

References

  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Source: OSTI.gov (Office of Scientific and Technical Information) URL: [Link]

Methodological & Application

Synthesis of kinase inhibitors using 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Type I/II Kinase Inhibitors Using 5-(Boc-amino)-6-bromo-1H-indazole

Executive Summary: The Indazole Advantage

The This compound scaffold represents a "privileged structure" in modern kinase drug discovery. Its utility stems from its ability to mimic the adenine ring of ATP, allowing the indazole core to anchor into the kinase hinge region via hydrogen bonding.[1]

This specific building block offers a pre-installed orthogonal protection strategy:

  • C-6 Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the solvent-exposed region or hydrophobic back-pocket (selectivity filter).

  • C-5 Boc-Amine: A masked nitrogen nucleophile. Upon deprotection, this position allows for the installation of amides or ureas, critical for interacting with the gatekeeper residue or the DFG-motif (as seen in Type II inhibitors like Axitinib or Linifanib).

This guide details a validated, high-fidelity workflow for converting this intermediate into potent kinase inhibitors, prioritizing regiochemical control and yield optimization.

Strategic Retrosynthesis & Workflow

The synthesis of indazole-based inhibitors requires a disciplined order of operations to prevent regiochemical scrambling at the N1/N2 positions and to ensure catalyst compatibility.

The "Tail-First" Strategy: We recommend functionalizing the C-6 position before manipulating the C-5 amine. The bulky Boc group at C-5 aids in solubilizing the core and prevents catalyst poisoning by the free amine during the palladium-catalyzed C-6 coupling.

Visual Workflow (DOT Diagram)

IndazoleWorkflow cluster_logic Critical Decision Point Start Starting Material This compound Step1 Step 1: N1-Protection (THP or SEM protection) Start->Step1 DHP, pTsOH DCM, Reflux Step2 Step 2: C-6 Diversification (Suzuki-Miyaura Coupling) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Step3 Step 3: C-5 Activation (Boc Deprotection) Step2->Step3 TFA/DCM or 4M HCl/Dioxane Step4 Step 4: Hinge/Gatekeeper Binder (Amide/Urea Formation) Step3->Step4 R-COOH (HATU) or R-NCO Step5 Step 5: Global Deprotection (Removal of N1 Group) Step4->Step5 Acidic Hydrolysis (HCl/MeOH) Final Final Kinase Inhibitor Step5->Final Purification

Caption: Optimized synthetic workflow for 5,6-disubstituted indazole kinase inhibitors. The N1-protection is the critical first step to ensure regioselectivity.

Detailed Protocols

Protocol A: Regioselective N1-Protection (THP)

Rationale: The 1H-indazole nitrogen is acidic and can interfere with Pd-catalysis. Furthermore, alkylation without protection yields a mixture of N1 and N2 isomers. We use the Tetrahydropyranyl (THP) group because it is stable to basic Suzuki conditions but easily removed with acid in the final step.

Reagents:

  • This compound (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add pTsOH (0.1 eq) at room temperature.

  • Addition of DHP: Add DHP (2.0 eq) dropwise over 10 minutes.

  • Reaction: Reflux at 40°C (DCM) or 65°C (THF) for 3-5 hours. Monitor by TLC (Hexane:EtOAc 2:1). The product will be less polar than the starting material.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

    • Quality Check: 1H NMR should show the characteristic THP methine proton (dd) around 5.6-5.8 ppm.

Protocol B: C-6 Suzuki-Miyaura Cross-Coupling

Rationale: This step installs the hydrophobic "tail" or solubilizing group. The Boc group at C-5 remains intact, preventing side reactions.

Reagents:

  • N1-THP-5-(Boc-amino)-6-bromoindazole (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Catalyst: Pd(dppf)Cl2[2][3]·DCM (0.05 eq) — Preferred for steric bulk tolerance.

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a pressure vial, combine the Indazole intermediate, Boronic acid, and Pd catalyst.

  • Solvent: Add Dioxane and 2M K2CO3. Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 90-100°C for 4-12 hours.

    • Note: If the boronic acid is unstable (protodeboronation), lower temp to 80°C and increase catalyst loading to 0.1 eq.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

    • Self-Validation: Disappearance of the aryl bromide signal in NMR and appearance of new aromatic protons.

Protocol C: C-5 Deprotection & Functionalization (The "Hinge/Gatekeeper" Step)

Rationale: Now that the core is assembled, we expose the amine to create the specific kinase-binding motif (urea or amide).

Step C1: Boc-Deprotection

  • Dissolve the Suzuki product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 1-2 hours.

  • Critical: Evaporate volatiles. Redissolve in DCM and wash with sat. NaHCO3 to obtain the free base. Do not use the TFA salt directly for isocyanate reactions as it requires excess base which can trigger side reactions.

Step C2: Functionalization (Example: Urea Formation) Targeting the DFG-motif (Type II inhibition)

  • Dissolve the free amine (from C1) in anhydrous THF or DMF.

  • Add the appropriate Isocyanate (1.1 eq) at 0°C.

  • Stir at RT for 2-4 hours.

  • Concentrate and purify (often precipitation occurs; wash with ether).

Protocol D: Global Deprotection (THP Removal)

Rationale: The N1-THP group must be removed to restore the H-bond donor capability of the indazole N1, which is often required to bind to the kinase hinge (e.g., Glu residue backbone).

  • Dissolve the intermediate in MeOH or EtOH.

  • Add HCl (4M in Dioxane) or concentrated aqueous HCl (10% v/v).

  • Heat to 60°C for 1-3 hours.

  • Neutralize with NaHCO3, extract, and purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Data Presentation & Troubleshooting

Common Issues & Solutions Table
ProblemProbable CauseSolution
Low Yield in Step 1 (N1-Protection) N2 isomer formation or incomplete reaction.Switch solvent to THF and reflux. Ensure pTsOH is anhydrous.
Stalled Suzuki Coupling (Step 2) Oxidative addition failure due to steric crowding at C-5 (Boc).Switch catalyst to Pd(dtbpf)Cl2 (highly active) or increase temp to 110°C.
Protodeboronation of Boronic Acid Unstable heteroaryl boronic acids (e.g., 2-pyridine).Use Boronic Esters (Pinacol) instead of acids. Add base after heating to 60°C.
Incomplete Boc Removal TFA concentration too low.Use 4M HCl in Dioxane (stronger acid).
Regioselectivity Issues (N1 vs N2) Thermodynamic equilibration.THP is generally N1 selective. If N2 is observed, lower reaction temp in Step 1.

Mechanistic Insight: Kinase Binding Mode

Understanding why we synthesize this way is crucial. The diagram below illustrates the typical binding mode of 5,6-disubstituted indazoles (e.g., PLK4 or VEGFR inhibitors).

BindingMode cluster_pocket Kinase ATP Pocket Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front Inhibitor Indazole Inhibitor Inhibitor->Hinge H-Bond (N1-H) Inhibitor->Gatekeeper C5-Urea/Amide Interaction Inhibitor->Solvent C6-Tail Solubilizing Grp C5-N (Ex-Boc) C5-N (Ex-Boc) C5-N (Ex-Boc)->Gatekeeper C6-Br (Coupled) C6-Br (Coupled) C6-Br (Coupled)->Solvent

Caption: Pharmacophore mapping. The N1-H (revealed in Step 5) binds the hinge. The C5-substituent (from Boc-amine) targets the gatekeeper/back-pocket. The C6-tail extends to the solvent.

References

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • Liao, J. J. (2007). Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors.[6] Journal of Medicinal Chemistry, 50(3), 409–424.

  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors - Part 3. Retrieved from

  • Cheung, M., et al. (2012). Discovery of indazole-based inhibitors of Fms-like tyrosine kinase 3 (FLT3).[7] Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584.[7]

  • Hu, Y., et al. (2023).[5] Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors.[8] Journal of Medicinal Chemistry, 66(2), 1273-1300.[8]

  • Fluorochem. (2025).[9] Product Safety Data Sheet: this compound. Retrieved from

Disclaimer: This protocol is intended for research use only by qualified personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 6-Bromo Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 6-bromoindazole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., VEGFR, PI3K inhibitors). However, functionalizing the C6 position via Suzuki-Miyaura coupling presents distinct challenges compared to simple aryl bromides.

The Core Challenges
  • N-H Acidity (The "Poison" Factor): The free N-H of the indazole (pKa ~14) can deprotonate under basic Suzuki conditions, forming an indazolyl anion that coordinates tightly to Palladium(II), arresting the catalytic cycle (catalyst poisoning).

  • Electronic Deactivation: The pyrazole ring is electron-withdrawing. While this activates the C6-Br bond for oxidative addition relative to electron-rich systems, it destabilizes the oxidative addition complex, making it prone to dehalogenation side reactions if transmetallation is slow.

  • Solubility: Unprotected indazoles often suffer from poor solubility in non-polar solvents (Toluene), necessitating polar aprotic mixtures (DMF/Dioxane) or phase transfer conditions.

Critical Parameter Analysis

A. Protecting Group Strategy (The "Make or Break" Decision)

While unprotected coupling is possible with specialized ligands (see Protocol B), N-protection is the industry standard for scalability and reliability.

StrategyProtecting GroupProsConsRecommended For
Robust THP (Tetrahydropyranyl)Stable to base; improves solubility; easy acid removal.Creates chiral center (complex NMR); requires acidic deprotection.Scale-up; multi-step synthesis.
Electronic Boc (tert-Butyloxycarbonyl)Activates C6-Br via electron withdrawal; easy thermal/acid removal.Labile at T > 80°C with alkoxide bases; can migrate N1→N2.Quick SAR screening; low-temp couplings.
Direct Unprotected (Free NH) Zero deprotection step; atom economical.Requires expensive ligands (SPhos/XPhos); high catalyst loading often needed.Late-stage functionalization; stable substrates.
B. Catalyst & Ligand Selection[1][2][3][4]
  • The Workhorse: Pd(dppf)Cl2[1][2]·DCM is the most robust catalyst for protected indazoles. The large bite angle of dppf promotes reductive elimination.

  • The Problem Solver: XPhos Pd G3 or Pd2(dba)3 + SPhos. These electron-rich, bulky biaryl phosphine ligands prevent catalyst poisoning by the indazole nitrogen and facilitate oxidative addition.

Experimental Protocols

Protocol A: The "Standard" (Protected Substrates)

Best for: THP/SEM/Methyl protected 6-bromoindazoles coupled with aryl boronic acids.

Reagents:

  • Substrate: 1-THP-6-bromoindazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3 – 5 mol%)

  • Base: 2M Na2CO3 (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-bromoindazole derivative, boronic acid, and Pd(dppf)Cl2·DCM.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side products.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the degassed aqueous Na2CO3 solution.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Look for the consumption of bromide. If de-brominated indazole (hydrodehalogenation) appears, lower temperature to 80°C and increase boronic acid load.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na2SO4.[4]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: The "Advanced" (Unprotected/Difficult Substrates)

Best for: Free N-H indazoles or sterically hindered boronic acids.

Reagents:

  • Substrate: 6-bromoindazole (1.0 equiv)[5]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 – 2.0 equiv)

  • Catalyst: XPhos Pd G3 (2 – 4 mol%)

  • Base: K3PO4 (3.0 equiv) - Use solid if water sensitivity is high, otherwise 0.5M aq.

  • Solvent: n-Butanol/Water (4:1) or THF/Water (10:1)

Key Mechanistic Insight: The use of K3PO4 (mildly basic, high buffering capacity) combined with the XPhos ligand creates a catalytic pocket that is sterically crowded enough to prevent the indazole nitrogen from binding to the Pd center, while still allowing the oxidative addition of the C-Br bond.

Visualization of Reaction Logic

Diagram 1: Catalytic Cycle & Failure Modes

This diagram illustrates the specific pathway for Indazole coupling and where the "poisoning" occurs.

SuzukiIndazole Figure 1: Catalytic Cycle & Indazole Poisoning Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Unprotected NH (Path A: Failure) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Protected N / Bulky Ligand (Path B: Success) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 6-Bromo Indazole Substrate->OxAdd Base Base Activation Base->TransMet

Caption: Path A (Red) shows how unprotected Nitrogen arrests the cycle. Path B (Blue) shows the successful pathway enabled by protection or bulky ligands.

Diagram 2: Optimization Decision Tree

A logical workflow for researchers encountering low yields.

Optimization Figure 2: Troubleshooting & Optimization Logic Start Start: Low Yield (<40%) Check1 Is N-H Protected? Start->Check1 NoProt NO Check1->NoProt YesProt YES Check1->YesProt Action1 Switch to XPhos Pd G3 or SPhos NoProt->Action1 Quick Fix Action2 Protect N1 with THP/SEM NoProt->Action2 Robust Fix Check2 Side Product? YesProt->Check2 Dehalo De-halogenation (Indazole-H) Check2->Dehalo StartMat Stalled / SM Only Check2->StartMat FixDehalo Reduce Temp (80°C) Switch Solvent (Toluene/H2O) Dehalo->FixDehalo FixStall Switch Base to Cs2CO3 Increase Catalyst Load StartMat->FixStall

Caption: Systematic troubleshooting guide based on observed reaction outcomes (De-halogenation vs. Stalled reaction).

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Migliorini, A., et al. (2012).[3] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1][2] Molecules, 17, 4509-4521. [Link][3][6]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. [Link]

Sources

Technical Note: Optimized Deprotection Strategies for 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the deprotection of 5-(Boc-amino)-6-bromo-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., derivatization for PARP or VEGFR targets).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The removal of the tert-butyloxycarbonyl (Boc) group from This compound presents unique challenges compared to standard aliphatic amines. The substrate features an amphoteric indazole core (acidic N-H, basic N-2) and a 6-bromo substituent that reduces the basicity of the resulting 5-amine.

Key Challenges:

  • Regioselectivity: The indazole ring is nucleophilic. The tert-butyl carbocation generated during deprotection can re-attach to the indazole nitrogen (N-1/N-2) or carbon (C-3) via Friedel-Crafts alkylation if not properly scavenged.

  • Solubility: The free base of 5-amino-6-bromoindazole has poor solubility in common organic solvents due to strong intermolecular hydrogen bonding and π-stacking, often necessitating isolation as a salt.

  • Stability: While the 6-bromo group stabilizes the ring against oxidation compared to unsubstituted aminoindazoles, the free amine is still sensitive to air/light over prolonged periods.

Reaction Mechanism & Scavenging Strategy

The deprotection follows an acid-catalyzed elimination mechanism. The choice of scavenger is critical. In the absence of a scavenger, the tert-butyl cation (


) acts as a hard electrophile, attacking the soft nucleophiles of the indazole ring.
Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical role of the scavenger (Triethylsilane or Water) in preventing side reactions.

BocDeprotection Start 5-(Boc-amino)-6-bromoindazole Protonation Protonated Intermediate (R-NH2(+)-COOtBu) Start->Protonation + Acid (TFA/HCl) Cleavage Fragmentation Protonation->Cleavage - CO2 Cation tert-Butyl Cation (tBu+) Cleavage->Cation Product 5-Amino-6-bromoindazole (Salt Form) Cleavage->Product SideRxn Indazole Alkylation (Impurity) Cation->SideRxn No Scavenger (Attack on Indazole N/C) Scavenged Isobutylene / tBu-OH (Inert Byproducts) Cation->Scavenged + Scavenger (Et3SiH or H2O)

Figure 1: Mechanistic pathway highlighting the critical divergence between successful deprotection and ring-alkylation side reactions.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6] Method A is the "Gold Standard" for high-purity, small-to-medium scale (mg to g) where yield is paramount. Method B is a process-friendly alternative for larger scales (10g+) favoring precipitation.

Method A: TFA/DCM with Cation Scavenging (Recommended)

Best for: High purity requirements, minimizing N-alkylation impurities.

Reagents:

  • Substrate: this compound

  • Solvent: Dichloromethane (DCM), Anhydrous[7]

  • Acid: Trifluoroacetic Acid (TFA)[8][9]

  • Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene

Protocol:

  • Dissolution: In a round-bottom flask under Nitrogen (

    
    ), dissolve 1.0 equiv of substrate in DCM (concentration ~0.1 M).
    
    • Note: If solubility is poor, add a minimal amount of Methanol (MeOH), but avoid if possible as MeOH can react with the cation to form methyl ethers, competing with the scavenger.

  • Scavenger Addition: Add 2.0 equiv of Triethylsilane (TES).

    • Why: TES effectively reduces the

      
       cation to isobutane/isobutylene, preventing it from attacking the indazole ring.
      
  • Acidification: Cool to 0°C. Dropwise add TFA (final ratio 4:1 DCM:TFA or 2:1 depending on kinetics).

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 2-4 hours.

    • Monitor: HPLC/TLC. Look for the disappearance of the non-polar Boc starting material.

  • Workup (Isolation as Free Base):

    • Concentrate in vacuo to remove volatiles (TFA, DCM, excess TES).

    • Redissolve the oily residue in EtOAc.

    • Slowly add saturated

      
       (aq) until pH ~8. Caution: CO2 evolution.[10]
      
    • Extract with EtOAc (3x). The product may precipitate at the interface; if so, filter the precipitate—this is often pure product.

    • Dry organics over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Workup (Isolation as TFA Salt):

    • Simply precipitate by adding cold Diethyl Ether (

      
      ) to the concentrated reaction mixture. Filter the solid.
      
Method B: HCl in Dioxane (Process Scale)

Best for: Scalability, ease of handling solid salts, avoiding chromatography.

Reagents:

  • Substrate: this compound

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial)

Protocol:

  • Setup: Place 1.0 equiv of substrate in a flask under

    
    .
    
  • Addition: Add 4.0 M HCl in Dioxane (10-20 volumes relative to substrate weight).

    • Note: No co-solvent is usually needed. The starting material will dissolve, and the product will precipitate.

  • Reaction: Stir at Room Temperature for 1-3 hours.

    • Observation: A thick white/off-white precipitate (the HCl salt) should form.

  • Completion: Check supernatant by HPLC.

  • Isolation:

    • Filter the solids under

      
       (hygroscopic).
      
    • Wash the cake with

      
       or MTBE (Methyl tert-butyl ether) to remove residual acid and organic impurities.
      
    • Dry in a vacuum oven at 40°C.

Quantitative Comparison & Decision Matrix

ParameterMethod A (TFA/DCM + Scavenger)Method B (HCl/Dioxane)
Yield 90 - 95%85 - 92%
Purity (HPLC) >98% (Low alkylation risk)>95% (Risk of trapped occlusions)
Isolation Form TFA Salt or Free BaseHCl Salt (Solid)
Reaction Time 2 - 4 Hours1 - 3 Hours
Scalability Moderate (TFA removal is costly)High (Filtration is simple)
Side Reactions Minimal (Scavenger controlled)Low (Precipitation protects product)

Troubleshooting & Critical Process Parameters (CPP)

Workflow Decision Tree

Use this logic flow to determine the correct corrective actions during the experiment.

Troubleshooting Start Reaction Monitoring (HPLC) Check1 Is SM remaining after 4h? Start->Check1 Action1 Add 1 eq Acid Increase Temp to 35°C Check1->Action1 Yes Check2 New Impurity > 5%? (M+56 observed) Check1->Check2 No Action2 t-Butyl Alkylation detected. RESTART with Scavenger (TES) Check2->Action2 Yes Check3 Product not precipitating (Method B) Check2->Check3 No Action3 Add Et2O or Hexane as anti-solvent Check3->Action3 Yes

Figure 2: Troubleshooting logic for common deprotection deviations.

Analytical Checkpoints
  • NMR Verification:

    • Proton NMR (

      
      ):  Disappearance of the singlet at ~1.4-1.5 ppm (9H, Boc).
      
    • Shift: The aromatic protons on the indazole ring (H-4 and H-7) will shift downfield significantly in the salt form compared to the Boc-protected precursor.

  • HPLC Purity:

    • The free amine is significantly more polar than the Boc-protected amine. Expect a retention time shift to the solvent front in standard Reverse Phase (C18) gradients.

References

  • Greene, T. W., & Wuts, P. G. M. (2007).[8] Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for acid-labile carbamate cleavage conditions).

  • Han, J. H., et al. (2010).[11] "Mild deprotection of N-Boc amines".[8][11][4] Tetrahedron Letters, 66, 1673–1677.[11]

  • BenchChem. (2025).[7] "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development".

  • Thiruvalluvar, A. A., et al. (2021).[6] "tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate".[6][12] IUCrData. (Structural data on similar brominated indazole carbamates).

  • Awuah, E., et al. (2020).[11][4] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". RSC Advances. (Alternative mild protocols for sensitive heterocycles).

Sources

C-H activation methods for 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective C-H Activation of 5-(Boc-amino)-6-bromo-1H-indazole

Executive Summary & Strategic Analysis

The substrate This compound presents a unique chemoselectivity challenge in medicinal chemistry. It contains three distinct reactive centers:

  • N1-H: Acidic and nucleophilic (pKa ~14).

  • C6-Br: A highly reactive electrophile for traditional cross-coupling (Suzuki/Buchwald).

  • C3-H: The target for C-H activation.

The Core Challenge: Standard Pd-catalyzed C-H activation conditions often utilize elevated temperatures and phosphine ligands that can trigger oxidative addition into the C6-Br bond, leading to polymerization or unwanted self-coupling. Furthermore, the C5-Boc-amino group enriches the electron density of the arene, potentially altering regioselectivity.

The Solution: This guide details two orthogonal methodologies designed to functionalize the C-H bond while preserving the C6-Br handle for subsequent diversification.

  • Method A: Pd(II)-Catalyzed C3-H Direct Arylation (via CMD mechanism).

  • Method B: Ir(III)-Catalyzed C-H Borylation (Sterically controlled).

Pre-requisite: N1-Protection Strategy

While direct functionalization of free (NH)-indazoles is possible, it is operationally risky for this substrate due to competitive N-arylation. We strongly recommend N1-protection to lock the tautomer and direct reactivity to C3.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

  • Rationale: These groups prevent catalyst poisoning by the free nitrogen and sterically shield the N1/N2 region, forcing the catalyst toward the C3 position.

Protocol A: Chemoselective C3-H Arylation

Objective: Install an aryl group at C3 using an Aryl Iodide (Ar-I) coupling partner without disturbing the C6-Br bond.

Mechanism: Concerted Metalation-Deprotonation (CMD). Unlike traditional cross-coupling (Pd(0)/Pd(II)), this cycle operates via a Pd(II)/Pd(0) manifold where the C-H bond cleavage is the turnover-limiting step, assisted by a carbonate base. By using Aryl Iodides , we exploit the rate difference in oxidative addition: Pd(0) inserts into Ar-I significantly faster than Ar-Br (C6-Br), ensuring the catalyst engages the coupling partner first, not the substrate's halogen.

Experimental Workflow

Reagents:

  • Substrate: N1-SEM-5-(Boc-amino)-6-bromo-indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1][2]

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Protocol:

  • Setup: In a glovebox or under strictly inert Ar atmosphere, charge a dried reaction vial with the Indazole substrate (0.2 mmol), Ar-I (0.3 mmol), Pd(OAc)₂ (4.5 mg), Phenanthroline (7.2 mg), and Cs₂CO₃ (130 mg).

  • Solvation: Add anhydrous DMA (2.0 mL). Seal the vial with a Teflon-lined cap.

  • Activation: Heat the reaction block to 100 °C (internal temp).

    • Note: Do not exceed 110 °C. Higher temperatures increase the risk of Pd insertion into the C6-Br bond.

  • Monitoring: Monitor via LC-MS at 2h and 12h. Look for the product mass [M + Ar - H].

    • Checkpoint: If des-bromo byproduct (hydrodehalogenation) is observed, lower temp to 80 °C and switch solvent to Toluene.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash filtrate with water (3x) to remove DMA. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The 1,10-Phenanthroline ligand is crucial. It creates a cationic Pd species that is electrophilic enough to activate the C3-H bond but, due to the lack of phosphine ligands, is less prone to oxidative addition into the electron-rich aryl bromide at C6.

Protocol B: Iridium-Catalyzed C-H Borylation

Objective: Install a pinacolboronate ester (BPin) at C3 (or C4/C7 depending on sterics) to create a nucleophilic handle orthogonal to the C6-Br electrophile.

Mechanism: The active species is a tris-boryl Iridium complex. The reaction is governed purely by sterics. The C3-H is the most accessible proton on the protected indazole ring. The C4-H is blocked by the C5-Boc group, and C7-H is blocked by the N1-protecting group and C6-Br.

Experimental Workflow

Reagents:

  • Substrate: N1-SEM-5-(Boc-amino)-6-bromo-indazole (1.0 equiv)

  • Boron Source: B₂Pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a glovebox, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Assembly: Add the Indazole substrate (1.0 mmol) and B₂Pin₂ (1.0 mmol) to a separate vial. Transfer the catalyst solution to this vial. Rinse with additional THF (2 mL).

  • Reaction: Seal and heat to 60 °C for 4-16 hours.

    • Note: This reaction is extremely mild. The C6-Br bond is completely inert to Ir(III) borylation conditions.

  • Workup: Evaporate volatiles directly.

  • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc).

    • Caution: Boronic esters can be unstable on silica. Use neutral alumina if degradation is observed.

Comparative Analysis & Decision Matrix

FeatureMethod A: Pd-Catalyzed ArylationMethod B: Ir-Catalyzed Borylation
Primary Transformation C-H

C-Aryl
C-H

C-B(Pin)
C6-Br Integrity Moderate Risk (Temp control critical)Excellent (Chemically inert)
Reactivity Profile Electrophilic (CMD)Steric Control
Substrate Requirement N1-Protection RecommendedN1-Protection Mandatory
Ideal Application Rapid library synthesis of C3-BiarylsPreparing intermediates for Suzuki coupling

Visualizing the Logic

The following diagram illustrates the divergent pathways and the mechanistic logic ensuring chemoselectivity.

CH_Activation_Strategy Substrate This compound Protection Step 1: N1-Protection (SEM-Cl / NaH) Substrate->Protection Lock Tautomer Protected_Sub N1-SEM-Indazole Protection->Protected_Sub Decision Target Outcome? Protected_Sub->Decision Path_A Method A: Direct Arylation Pd(OAc)2 / Phen / Ar-I Decision->Path_A Install Aryl Group Path_B Method B: C-H Borylation [Ir(OMe)(cod)]2 / dtbpy / B2Pin2 Decision->Path_B Install Boron Handle Prod_A Product A: C3-Aryl-6-Bromo-Indazole (Biaryl Scaffold) Path_A->Prod_A CMD Mechanism (Preserves C6-Br) Note CRITICAL CONTROL: Use Ar-I for Method A to outcompete C6-Br insertion. Path_A->Note Prod_B Product B: C3-BPin-6-Bromo-Indazole (Versatile Intermediate) Path_B->Prod_B Steric Control (Orthogonal to Br)

Caption: Divergent synthetic workflow for C3-functionalization. Method A utilizes kinetic differentiation of halides; Method B utilizes steric orthogonality.

References

  • Ye, M., Edmunds, A. J., Morris, J. A., Saleh, D., Loiseleur, O., & Yu, J. Q. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide.[3] Chemical Science, 4(6), 2506-2515. Link

  • Hagui, W., Doucet, H., & Soulé, J. F. (2019). Palladium-Catalyzed C3-H Arylation of 2H-Indazoles with Aryl Bromides. ChemCatChem, 11(16), 4111-4116. Link

  • Larsen, M. A., & Hartwig, J. F. (2014).[4] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

  • Yamaguchi, J., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals. Annual Review of Biochemistry, 81, 851-876. Link

Sources

Application Note & Protocols: Synthesis of Heterocyclic Libraries Utilizing Brominated Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Indazole Scaffold: A Privileged Framework in Drug Discovery

The power of library synthesis in modern drug discovery lies in the ability to systematically explore chemical space around a core molecular framework or "scaffold."[][7] The indazole ring system, a fusion of benzene and pyrazole, has consistently demonstrated its value, appearing in drugs targeting a wide array of diseases, from cancer (e.g., Pazopanib, Axitinib) to chemotherapy-induced nausea (e.g., Granisetron).[1][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, while the two nitrogen atoms offer key hydrogen bonding capabilities, making it an ideal anchor for interacting with biological targets.[8][9]

The strategic introduction of a bromine atom onto the indazole core transforms it into a powerful platform for diversification. Halogenated intermediates are exceptionally useful in organic synthesis, serving as key precursors for numerous transformations, particularly palladium-catalyzed cross-coupling reactions.[10][11] This approach allows for the modular and efficient construction of large compound libraries from a common brominated intermediate.

Strategic Bromination of the Indazole Core

The position of bromination on the indazole ring is critical and can be controlled through careful selection of reagents and reaction conditions. Direct C-H bromination often utilizes reagents like N-Bromosuccinimide (NBS). The regioselectivity is influenced by the electronic properties of existing substituents and whether the indazole nitrogen is protected. For instance, studies have demonstrated efficient and regioselective bromination at the C7 position of 4-substituted 1H-indazoles, providing a specific handle for subsequent functionalization.[12][13] Metal-free halogenation methods have also been developed, offering environmentally benign alternatives.[10][11]

Core Synthetic Methodologies for Library Diversification

The brominated indazole scaffold is a versatile precursor for introducing C-C, C-N, and C-O bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry due to their broad substrate scope and functional group tolerance.[14]

Fig 1. General workflow for library synthesis from a brominated indazole scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating C(sp²)-C(sp²) bonds.[14] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[15] Its utility in library synthesis is immense due to the commercial availability of thousands of diverse boronic acids.

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, often used for its reliability.[16][17] For more challenging couplings, catalyst systems involving Pd(OAc)₂ with specialized phosphine ligands are employed.

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands often improve reaction rates and yields.

  • Base: A base, such as Cs₂CO₃ or K₂CO₃, is crucial for the transmetalation step, activating the boronic acid.[15][18] Cesium carbonate is often more effective due to its higher solubility and basicity.[16]

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is frequently used to dissolve both the organic and inorganic reagents.[14][16]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArBr Ar-Br (Bromoindazole) ArBr->OxAdd Oxidative Addition ArBOH2 Ar'-B(OH)2 Borate [Ar'-B(OH)3]- ArBOH2->Borate Base Base (e.g., Cs2CO3) Base->Borate Borate->Transmetal

Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging.[19][20] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, making it indispensable for creating libraries of potential drug candidates.[21]

Causality in Protocol Design:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often required to promote the reductive elimination step, which is the C-N bond-forming event.[22] The choice of palladium precursor is often Pd₂(dba)₃ or Pd(OAc)₂.[21][22]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[21]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[23][24] This introduces a linear, rigid alkynyl moiety, which can serve as a unique linker or pharmacophore element. The resulting alkyne can also be a handle for further chemistry, such as "click" reactions.

Causality in Protocol Design:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne by forming a copper acetylide intermediate.[23][24]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as the base and often as the solvent. It serves to deprotonate the alkyne and neutralize the H-X acid formed during the reaction.

  • Copper-Free Variants: Concerns about the environmental impact and potential homocoupling side-reactions caused by copper have led to the development of copper-free Sonogashira protocols.[24][25] These often require carefully designed palladium/ligand systems to function efficiently.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: Regioselective C7-Bromination of a 4-Substituted-1H-Indazole

This protocol is adapted from demonstrated methods for regioselective bromination.[12]

  • Reagents & Materials:

    • 4-Substituted-1H-indazole (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • Acetonitrile (ACN) or Dichloromethane (DCM)

    • Round-bottom flask with stir bar

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a round-bottom flask, add the 4-substituted-1H-indazole (1.0 equiv).

    • Dissolve the starting material in ACN or DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 equiv) portion-wise over 5 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-4-substituted-1H-indazole.

Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol is optimized for generating a library in parallel, for example, in a 24-well plate format. It is based on microwave-assisted methods which significantly accelerate reaction times.[16][18]

  • Reagents & Materials:

    • 7-Bromo-1H-indazole scaffold (1.0 equiv, e.g., 0.1 mmol)

    • Array of aryl/heteroaryl boronic acids (1.3 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Solvent mixture: 1,4-Dioxane/Ethanol/Water (3:1.5:0.5 v/v/v)

    • Microwave reaction vials with stir bars

    • Microwave reactor

  • Procedure:

    • To each microwave vial, add the 7-bromo-1H-indazole (1.0 equiv), the corresponding boronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

    • Add the degassed solvent mixture to each vial to achieve a concentration of ~0.1 M.

    • Seal the vials and place them in the microwave reactor.

    • Irradiate the reaction mixture at 140 °C for 30-60 minutes.

    • After the reaction is complete, cool the vials to room temperature.

    • Dilute each reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Analyze and purify the resulting library members using high-throughput techniques like automated flash chromatography and LC-MS.

Protocol 3: Parallel Buchwald-Hartwig Amination
  • Reagents & Materials:

    • 7-Bromo-1H-indazole scaffold (1.0 equiv, e.g., 0.1 mmol)

    • Array of primary/secondary amines (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous toluene

    • Reaction vials with screw caps and septa, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere: To each vial, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).

    • Add the 7-bromo-1H-indazole (1.0 equiv) to each vial.

    • Add anhydrous toluene to each vial (~0.2 M).

    • Add the corresponding amine (1.2 equiv) to each vial.

    • Seal the vials tightly and place them in a heating block set to 100 °C.

    • Stir the reactions for 4-12 hours. Monitor by LC-MS.

    • Upon completion, cool to room temperature.

    • Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via chromatography.

Data Presentation and Analysis

Systematic evaluation of a synthesized library requires clear data presentation. The results from a diversification campaign are best summarized in a table, allowing for easy comparison of yields and identification of trends.

Table 1: Representative Results for Suzuki-Miyaura Coupling with 7-Bromo-indazole | Entry | Boronic Acid Partner | Product Structure | Yield (%) | |:-----:|:----------------------:|:-----------------:|:---------:| | 1 | 4-Methoxyphenylboronic acid |


| 71[12] |
| 2     | Thiophene-2-boronic acid |

| 80[12] |
| 3     | Furan-2-boronic acid |

| 72[12] |
| 4     | Pyridine-3-boronic acid |

| 65 |
| 5     | N-Boc-pyrrole-2-boronic acid |

| 78[17] |

Note: Yields are illustrative based on literature precedents. Product structures are placeholders.

Characterization: Each library member should be characterized to confirm its identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used for rapid purity assessment and confirmation of the molecular weight.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise structure of the final compounds.

Conclusion

The use of brominated indazole scaffolds provides a robust and highly efficient strategy for the synthesis of diverse heterocyclic libraries. By mastering a core set of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—researchers can rapidly and systematically functionalize the privileged indazole core. This modular approach accelerates the drug discovery process, enabling comprehensive SAR studies and increasing the probability of identifying novel, potent, and selective therapeutic agents.

References

  • Bara, T. J., & D. M. T. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., Liu, X., & Lou, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. [Link]

  • Sharma, A., Kumar, V., & Kumar, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2009). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]

  • Zhang, Y., & Song, D. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wray, B. C., & Stambuli, J. P. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Recent Development of Heterocyclic Compounds with Indazole Moiety as Potential Antiparasitic Agents. PubMed. [Link]

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Kemp, S. J., & Whitwood, A. C. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 5-(Boc-amino)-6-bromo-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve challenges.

Question 1: My reaction shows low or no conversion to the desired product. Where should I begin troubleshooting?

Answer:

Low or no conversion is the most common issue and typically points to a problem with one of the core reaction components: the catalyst system, the base, or the reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1] Its failure to initiate the catalytic cycle is a primary cause of reaction failure.

    • Causality: The first step in the catalytic cycle is the oxidative addition of the palladium(0) species into the C-Br bond of your indazole.[2] If the active Pd(0) catalyst is not formed or is deactivated, the entire process halts. For aryl bromides like your substrate, a sufficiently electron-rich and sterically appropriate ligand is needed to facilitate this step.

    • Solutions:

      • Catalyst Choice: For N-heterocyclic substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , is an excellent and frequently successful starting point.[3][4] It has shown high yields in the coupling of similar 5-bromoindazoles.[3][5] Other catalysts like Pd(PPh₃)₄ can be less effective for this substrate class.[6]

      • Catalyst Quality: Ensure your palladium source is of good quality. Older palladium salts or catalysts can lose activity.[7] Using a pre-catalyst can often lead to more reproducible results.[7]

      • Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black and halting the reaction.[1][8] It is critical to thoroughly degas your solvent and the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes) before adding the catalyst.[9]

  • Inadequate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][10]

    • Causality: The base facilitates the formation of a boronate species (-B(OR)₃⁻), which is more nucleophilic and readily transfers its organic group to the palladium center during transmetalation.[10] An inappropriate or weak base will lead to a stalled reaction.[7]

    • Solutions:

      • Base Selection: An aqueous solution of a moderately strong inorganic base is standard. K₂CO₃ (potassium carbonate) is a reliable choice for this substrate.[3][11] Other options include K₃PO₄ or Cs₂CO₃.[12]

      • Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a mixed solvent system like dioxane/water or DME/water helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[9]

  • Suboptimal Temperature: Suzuki couplings are sensitive to temperature.

    • Causality: The reaction needs enough thermal energy to overcome the activation barriers of the catalytic steps, particularly the oxidative addition and reductive elimination.

    • Solution: For bromoindazoles, a temperature range of 80-100 °C is typically effective.[3][9][11] If you see no reaction at 80 °C, consider increasing the temperature to 90 or 100 °C, while monitoring for potential decomposition.

Question 2: My reaction is messy, with significant side products. How can I identify and minimize them?

Answer:

Side product formation directly consumes your starting materials and complicates purification, leading to lower isolated yields. The most common culprits are dehalogenation, homocoupling, and protodeboronation.

  • Dehalogenation: You observe the formation of 5-(Boc-amino)-1H-indazole (your starting material without the bromine).

    • Causality: This occurs when the palladium complex, after oxidative addition, abstracts a hydride from another source (like an amine base or an alcohol solvent) and then reductively eliminates the arene and hydride, replacing the bromine with a hydrogen.[1][7]

    • Solutions:

      • Avoid Hydride Sources: If using amine bases or alcohol solvents, consider switching to carbonate bases and ethereal solvents like dioxane or DME.[1][7]

      • Minimize Reaction Time: Prolonged heating can increase the likelihood of dehalogenation.[7] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Homocoupling: You observe a biaryl byproduct formed from two molecules of your boronic acid coupling together.

    • Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1][7] It can also occur if Pd(II) species are present before the catalytic cycle properly begins.[1]

    • Solutions:

      • Rigorous Degassing: As mentioned before, ensure your reaction setup is thoroughly deoxygenated.[1]

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its instantaneous concentration, reducing the rate of homocoupling.[7]

  • Protodeboronation: Your boronic acid is being converted back to the corresponding arene before it can couple.

    • Causality: This is the cleavage of the C-B bond by a proton source, effectively destroying your nucleophile.[8] Boronic acids, especially heteroaryl boronic acids, can be susceptible to this, and the presence of protonable heteroatoms in the aromatic ring can accelerate the process.[1]

    • Solutions:

      • Use Fresh Reagents: Boronic acids can degrade upon storage. Use freshly purchased or recently purified boronic acid.[7]

      • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts, which are often more resistant to protodeboronation.[7]

      • Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help compensate for any degradation that occurs during the reaction.[7]

Question 3: Could the Boc protecting group be causing issues?

Answer:

Yes, the N-Boc (tert-butyloxycarbonyl) group can be labile under certain conditions, although it is generally stable to standard Suzuki conditions.

  • Causality: The Boc group can be cleaved under strongly acidic or highly basic conditions, or at elevated temperatures for prolonged periods.[13] While the typical bases (K₂CO₃, K₃PO₄) are not strong enough to cause rapid cleavage at 80-100 °C, partial deprotection can occur, leading to a mixture of products and complicating purification. The resulting free amine on the indazole ring could also potentially coordinate to the palladium catalyst, inhibiting its activity.

  • Solutions:

    • Milder Conditions: If you suspect Boc cleavage is an issue, try to use the mildest effective conditions. This means using the lowest possible temperature and avoiding excessively strong bases.

    • Monitor Reaction Carefully: Check for the appearance of the deprotected product by LC-MS during the reaction.

    • Confirm Substrate Integrity: The N-Boc indazole itself has been shown to be a very good substrate for Suzuki coupling, and the ease of its subsequent removal makes the coupled product a valuable synthetic intermediate.[3] In most optimized protocols, it should not be a primary point of failure.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Suzuki Coupling?

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][12]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition (+ Ar-Br) pd_transmetal Ar-Pd(II)(Ar')L₂ pd_oxidative->pd_transmetal Transmetalation (+ Ar'-B(OH)₂ + Base) pd_transmetal->pd0 Reductive Elimination (- Ar-Ar') Product Coupled Product (Ar-Ar') pd_transmetal->Product ArBr 5-(Boc-amino)-6-bromo- 1H-indazole (Ar-Br) ArBr->pd_oxidative BoronicAcid Ar'-B(OH)₂ BoronicAcid->pd_transmetal Base Base (e.g., K₂CO₃) Base->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
What is the best catalyst system for coupling with this compound?

While many catalyst systems exist, studies on similar 5-bromoindazole substrates provide a clear starting point. The choice of ligand is crucial for catalyst performance.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane80295 Highly Recommended. Showed excellent yield and short reaction time for a similar 5-bromo-1-ethyl-1H-indazole substrate.[3][6]
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane80465Moderate yield. Electron-rich, bulky phosphines can be effective but were outperformed by dppf in this case.[4][6]
Pd(PPh₃)₄ PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency. Often a general-purpose catalyst but less effective for this specific heterocyclic system.[6]
Pd(OAc)₂ / SPhos SPhosK₂CO₃Toluene/H₂O8522Good-ExcellentBuchwald ligands like SPhos are excellent for coupling aryl chlorides and can be very effective for challenging aryl bromides as well.[14]

Recommended Starting Protocol

This detailed protocol provides a robust starting point for your experiment. Remember that optimization may be necessary for your specific boronic acid partner.

Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Step-by-Step Methodology

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.3 equiv.)[7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv., 5 mol%)[9]

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)[9][12]

  • Anhydrous 1,4-Dioxane and Degassed Water (4:1 mixture)[9][11]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add the 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent is a good starting point).

  • Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.[9]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9] Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoindazole is consumed (typically 2-12 hours).[9][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[9]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[9]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4391. Retrieved from [Link]

  • ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Chemistry Channel. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • PubMed Central. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(3), 649-656. Retrieved from [Link]

Sources

Troubleshooting solubility issues with 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-(Boc-amino)-6-bromo-1H-indazole. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have curated this information to ensure scientific integrity and practical utility in your research endeavors.

Understanding the Challenge: Solubility of a Key Building Block

This compound is a vital heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The indazole scaffold is a privileged structure in drug discovery, and the bromo- and Boc-amino functionalities offer versatile handles for further chemical modifications.[1] However, like many aromatic and heterocyclic compounds, its solubility can present challenges in various experimental settings. This guide will address these issues head-on, providing you with the knowledge to overcome them effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: What are the general solubility characteristics of this compound?

Based on its structural features—a planar aromatic indazole core, a lipophilic Boc protecting group, and a bromine substituent—this compound is expected to have low solubility in aqueous solutions and higher solubility in common organic solvents. The calculated LogP value of approximately 2.98 further suggests its lipophilic nature.[2]

Q2: In which organic solvents is this compound typically soluble?

Q3: My compound is not dissolving in my reaction solvent. What is the first thing I should try?

If you are experiencing solubility issues, the first step is to ensure you are using an appropriate solvent. For many reactions, polar aprotic solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are good starting points. If the reaction chemistry allows, gentle heating and sonication can also significantly aid dissolution.

Q4: Can I use a co-solvent system to improve solubility?

Yes, co-solvent systems are a very effective strategy. For reactions that can tolerate it, a mixture of a good organic solvent with a less polar co-solvent can enhance solubility. For example, in Suzuki-Miyaura coupling reactions involving bromoindazoles, mixtures of 1,4-dioxane and water are commonly used.[3][4]

Q5: How does the Boc protecting group affect solubility?

The tert-butoxycarbonyl (Boc) group is relatively nonpolar and bulky, which generally increases the lipophilicity of the molecule compared to the parent amine. This can lead to decreased solubility in polar solvents but may improve solubility in nonpolar organic solvents.

Troubleshooting Guide: Tackling Solubility Issues Head-On

This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experiments.

Issue 1: Compound fails to dissolve in the chosen solvent at room temperature.
  • Underlying Cause: The crystal lattice energy of the solid compound may be too high to be overcome by the solvent at ambient temperature. The solvent may also be a poor match for the solute's polarity.

  • Troubleshooting Workflow:

    A Initial Observation: Compound insoluble at RT B Action: Gentle Heating (e.g., 40-50 °C) A->B C Action: Sonication A->C D Result: Dissolved? B->D C->D E Success: Proceed with experiment D->E Yes F Action: Try a stronger polar aprotic solvent (e.g., DMF, DMSO, NMP) D->F No G Result: Dissolved? F->G H Action: Consider a co-solvent system G->H No I Success: Proceed with experiment G->I Yes J Failure: Re-evaluate solvent choice based on reaction compatibility H->J

Issue 2: Compound precipitates out of solution during a reaction.
  • Underlying Cause: A change in the reaction mixture's composition or temperature may be reducing the compound's solubility. For example, the formation of byproducts or consumption of a solubilizing starting material can alter the solvent properties.

  • Solutions:

    • Increase Solvent Volume: If the reaction concentration is high, diluting the mixture with more of the same solvent can help keep the compound in solution.

    • Add a Co-solvent: Introduce a small percentage of a stronger, compatible solvent to increase the overall solvating power of the medium.

    • Maintain Temperature: If the reaction was initiated at a higher temperature, ensure the temperature is maintained throughout the process to prevent precipitation upon cooling.

Issue 3: Difficulty in finding a suitable solvent system for purification by column chromatography.
  • Underlying Cause: The compound may have very similar polarity to impurities, or it may have limited solubility in common chromatography solvents.

  • Solutions:

    • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.

    • Ternary Solvent Systems: If binary systems fail, a third solvent can sometimes provide the necessary selectivity. For example, adding a small amount of methanol to a dichloromethane/hexane mixture can improve the separation.

    • Alternative Chromatography: Consider alternative techniques such as supercritical fluid chromatography (SFC), which can be effective for compounds with low solubility in typical HPLC solvents. [5]

Data Presentation: Physicochemical Properties and Qualitative Solubility

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate[2]
CAS Number 1799835-16-7[2]
Molecular Formula C₁₂H₁₄BrN₃O₂[2]
Molecular Weight 312.17 g/mol [2]
Calculated LogP 2.98[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, inferred from synthetic protocols of structurally related compounds.

SolventTypeAnticipated SolubilityRationale/Context of Use
Dimethylformamide (DMF) Polar AproticSolubleCommonly used as a reaction solvent for coupling reactions. [6]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleOften used for creating stock solutions and in biological assays.
Dichloromethane (DCM) NonpolarSolubleUsed as a reaction solvent for Boc protection and other transformations. [7]
Tetrahydrofuran (THF) Polar AproticSolubleA versatile solvent for a range of organic reactions. [8]
Ethyl Acetate (EtOAc) Polar AproticSolubleFrequently used as an extraction and chromatography solvent. [9]
Methanol (MeOH) / Ethanol (EtOH) Polar ProticSparingly to Moderately SolubleCan be used in co-solvent systems or for recrystallization. [7]
1,4-Dioxane NonpolarSolubleOften used in Suzuki and other cross-coupling reactions, typically with water. [10]
Hexane / Heptane NonpolarSparingly Soluble to InsolublePrimarily used as a non-polar component in chromatography solvent systems to elute less polar compounds. [3]
Water Polar ProticInsolubleThe compound is highly nonpolar and not expected to be soluble in water.

Experimental Protocols

To provide practical guidance, we have outlined a general protocol for preparing a stock solution of this compound, which is a common first step in many experimental workflows.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for use in chemical reactions or biological assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Appropriate volumetric flask

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution to 30-40 °C to aid dissolution. Caution: Ensure the compound is stable at this temperature.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed container at -20 °C or -80 °C, protected from light and moisture. It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a stock solution.

References

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PMC. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • PubChem. 3-Amino-5-bromo-1H-indazole. [Link]

  • Chem-Impex. N-Boc-5-bromo-1H-indazole. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • PubChemLite. Tert-butyl n-(6-bromo-1h-indazol-3-yl)carbamate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

  • Alchimica. Tert-butyl (6-bromo-1H-indazol-5-yl)carbamate. [Link]

  • PMC. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. [Link]

  • Supporting Information. [Link]

  • Hoffman Fine Chemicals. tert-Butyl (2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)carbamate. [Link]

  • PMC. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Organic Syntheses. Oxidation of 5-Aminotetrazoles. [Link]

Sources

Minimizing side reactions during Boc removal of indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing the tert-butyloxycarbonyl (Boc) protecting group from indazole derivatives is a routine yet deceptively complex transformation in medicinal chemistry. Due to the unique electronic properties of the indazole core, standard acidic deprotection often leads to frustrating side reactions, such as alkylation or substrate degradation.

As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure high-yielding, clean deprotections.

Part 1: Mechanistic Insights & FAQs

Q: Why does my N-Boc indazole undergo side reactions during standard TFA deprotection? A: The causality lies in the electronic structure of the indazole ring and the mechanism of acidic Boc cleavage. Indazole is an electron-rich 10-π aromatic system with nucleophilic carbon centers, presenting annular tautomerism between the N1 and N2 positions[1]. When strong acids like trifluoroacetic acid (TFA) are used, the Boc group is protonated and cleaves to generate a highly electrophilic tert-butyl cation. If not immediately quenched, this carbonium ion acts as an alkylating agent, undergoing a Friedel-Crafts-type reaction with the unprotected indazole ring. This results in irreversible tert-butylation side products (observed as a +56 Da mass shift in LC-MS).

Q: Why can I use basic conditions to remove the N-Boc group from indazoles, but not from aliphatic amines? A: Aliphatic N-Boc groups are highly stable to bases because the nitrogen lone pair donates into the carbamate carbonyl, reducing its electrophilicity. However, when the Boc group is attached to the N1 or N2 position of an indazole, the nitrogen lone pair is delocalized into the aromatic ring. This electron withdrawal significantly increases the electrophilicity of the carbamate carbonyl carbon. Consequently, mild nucleophiles like methoxide (NaOMe) can attack the carbonyl, forming a tetrahedral intermediate that collapses to release the free indazole and methyl tert-butyl carbonate[2][3].

Part 2: Troubleshooting Guide & Optimization

Problem 1: Significant t-butylation of the indazole core.

  • Diagnostic: LC-MS shows a mass of [M+H]⁺ + 56 Da.

  • Solution A (Acidic): Implement a scavenger cocktail. Adding Triisopropylsilane (TIPS) and water to your TFA/DCM mixture intercepts the tert-butyl cation. TIPS acts as a hydride donor, reducing the cation to volatile isobutane, while water quenches it to tert-butanol[4].

  • Solution B (Basic): Switch to a basic deprotection strategy using catalytic NaOMe in methanol. This completely avoids the generation of the tert-butyl cation[3].

Problem 2: Cleavage of orthogonal acid-sensitive groups (e.g., t-butyl esters, aliphatic Boc amines).

  • Diagnostic: Loss of other protecting groups alongside the indazole N-Boc group.

  • Solution: Employ orthogonal basic deprotection. A catalytic amount of NaOMe in dry methanol at room temperature will selectively cleave the indazole N-Boc group while leaving aliphatic Boc groups and tert-butyl esters completely intact[3].

Problem 3: Incomplete deprotection under standard conditions.

  • Diagnostic: Starting material persists after 4+ hours of reaction time.

  • Solution: For sterically hindered or highly deactivated indazoles, standard TFA may be insufficient. Consider using oxalyl chloride in methanol, which generates HCl in situ and acts via an electrophilic activation mechanism, often driving recalcitrant deprotections to completion within 1-4 hours at room temperature[5]. Alternatively, neutral boiling water has been reported to catalyze selective Boc removal via dual acid/base catalysis[6].

Part 3: Quantitative Data Comparison

To assist in selecting the optimal conditions for your specific substrate, the following table summarizes the performance metrics of various deprotection strategies:

Deprotection StrategyReagentsMechanistic PathwayOrthogonal SelectivitySide Reaction Risk
Standard Acidic TFA / DCMCationic (t-butyl cation generation)Poor (cleaves all acid-labile groups)High (Friedel-Crafts alkylation)[7]
Acidic + Scavengers TFA / TIPS / H₂OCationic with hydride/nucleophile quenchingPoorLow (cation is intercepted)[4]
Mild Basic NaOMe (cat.) / MeOHNucleophilic acyl substitutionExcellent (retains aliphatic Boc & esters)Very Low[3]
Electrophilic Oxalyl Chloride / MeOHElectrophilic activation / in situ HClModerateLow[5]
Thermal / Neutral Boiling WaterDual acid/base catalysisGoodLow[6]

Part 4: Validated Experimental Protocols

Protocol A: Mild Basic Deprotection (Orthogonal & Alkylation-Free)[4]

Use this protocol when your molecule contains other acid-sensitive moieties or is highly prone to electrophilic aromatic substitution.

  • Preparation: Dissolve the N-Boc indazole derivative in anhydrous methanol to achieve a concentration of 0.1 M under an inert atmosphere (nitrogen or argon).

  • Initiation: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 to 0.2 equivalents) to the solution.

    • Causality Note: The catalytic base is sufficient because the leaving group (indazole anion) is relatively stable, and the reaction is thermodynamically driven by the irreversible formation of methyl tert-butyl carbonate.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via Thin-Layer Chromatography (TLC).

    • Self-Validation: The reaction is typically complete within 1 to 3 hours. The complete disappearance of the higher-Rf starting material spot confirms successful nucleophilic cleavage.

  • Quenching & Workup: Dilute the mixture with deionized water (equal volume to methanol) to quench the reaction. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free indazole.

Protocol B: Acidic Deprotection with Cation Scavengers[5]

Use this protocol when basic conditions are incompatible with your substrate (e.g., presence of base-labile Fmoc or ester groups).

  • Preparation: Dissolve the N-Boc indazole in dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) and deionized water. A standard highly scavenged cocktail ratio is TFA:DCM:TIPS:H₂O (45:45:5:5 v/v).

    • Causality Note: TIPS acts as a hydride donor to reduce the t-butyl cation to isobutane, while water acts as a nucleophilic trap, preventing the cation from alkylating the electron-rich indazole core.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the Trifluoroacetic acid (TFA) dropwise to prevent exothermic degradation.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by LC-MS until the[M+H]⁺ peak matches the exact deprotected mass.

  • Workup: Concentrate the mixture under a gentle stream of nitrogen.

    • Self-Validation: Avoid excessive heating during concentration to prevent thermal degradation of the newly unprotected indazole. Neutralize the crude residue with saturated aqueous NaHCO₃ and extract with DCM.

Part 5: Decision Workflow Visualization

BocDeprotection Start N-Boc Indazole Deprotection CheckOrthogonal Are acid-sensitive groups (e.g., t-butyl esters) present? Start->CheckOrthogonal BasicMethod Mild Basic Protocol (NaOMe / MeOH) CheckOrthogonal->BasicMethod Yes AcidicMethod Acidic Protocol (TFA / DCM) CheckOrthogonal->AcidicMethod No CheckAlkylation High risk of electrophilic t-butylation on ring? AcidicMethod->CheckAlkylation Scavenger Use Scavenger Cocktail (TFA / TIPS / H2O) CheckAlkylation->Scavenger Yes Standard Standard Cleavage (TFA / DCM) CheckAlkylation->Standard No

Decision workflow for selecting the optimal N-Boc deprotection strategy for indazole derivatives.

Part 6: References

1.[2] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. 2.[7] Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Benchchem. 3.[3] Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications (Taylor & Francis). 4.[5] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 5. Boc Resin Cleavage Protocol. Sigma-Aldrich. 6.[6] Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications (Semantic Scholar). 7.[4] Imidazol-1-ylethylindazole Voltage-Gated Sodium Channel Ligands Are Neuroprotective during Optic Neuritis in a Mouse Model of Multiple Sclerosis. Journal of Medicinal Chemistry (PubMed Central). 8.[1] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules (PubMed Central).

Sources

Technical Support Center: Purification of 5-(Boc-amino)-6-bromo-1H-indazole

[1][2][3]

Executive Summary & Chemical Profile

This guide addresses the purification of 5-(Boc-amino)-6-bromo-1H-indazole , a critical "Tier 1" intermediate often used in the synthesis of kinase inhibitors (e.g., PARP, FGFR inhibitors).[1][2][3]

The Core Challenge: This molecule presents a "solubility paradox."[3] The indazole core is polar and capable of hydrogen bonding (H-bond donor/acceptor), while the Boc group and bromine atom add significant lipophilicity.[2] Furthermore, the free indazole N-H is acidic (

2
Chemical Safety & Handling Data
PropertySpecificationHandling Note
Molecular Weight ~312.16 g/mol --
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas.[1][2][3][4]
Solubility (Good) DMSO, DMF, THF, EtOAc (hot)Dissolves well in polar aprotic solvents.[2][3]
Solubility (Poor) Hexanes, Water, Diethyl EtherUseful for precipitation/trituration.[3]
Stability Acid-sensitive (Boc)Avoid unbuffered silica or heating >50°C in acidic media.[1][2][3]

Decision Matrix: Selecting Your Method

Do not default to flash chromatography immediately.[1][3] Use this decision matrix to preserve yield and reduce solvent waste.

PurificationStrategyStartCrude Product AssessmentState1State: Sticky/Dark TarStart->State1State2State: Solid/Semi-SolidStart->State2TriturationMethod A: Trituration(DCM/Hexane)State1->TriturationRemove lipophilic impuritiesFlashMethod B: Buffered Flash Column(Hex/EtOAc + 1% TEA)State2->FlashIsomer separation reqCrystMethod C: Recrystallization(EtOH/Water or EtOAc/Heptane)State2->CrystHigh purity req (>98%)Trituration->FlashIf purity < 95%Trituration->CrystIf solidifies

Figure 1: Strategic workflow for determining the optimal purification path based on the physical state of the crude material.[1][2]

Method A: Trituration (The "Sticky Tar" Fix)[2]

Scenario: Your crude product is a dark, viscous oil or sticky foam.[3] This is common due to residual high-boiling solvents (DMF/DMSO) or lipophilic byproducts (e.g., excess Boc anhydride).[1][2][3]

Mechanism: The Boc-indazole is moderately soluble in Dichloromethane (DCM) but insoluble in Hexanes.[1][3] By creating a supersaturated solution, we force the product to precipitate while impurities remain in the mother liquor.

Protocol:
  • Dissolution: Dissolve the crude tar in the minimum amount of DCM (approx. 2–3 mL per gram of crude).[3]

    • Tip: If it doesn't dissolve fully, sonicate for 30 seconds.[3]

  • Precipitation: While stirring rapidly, add Hexanes (or Heptane) dropwise.

    • Ratio: Target a final ratio of 1:5 (DCM:Hexane).

  • Observation: A precipitate should form. If an "oil out" occurs (droplets instead of solid), heat the mixture gently to 35°C until homogenous, then cool slowly to 0°C.

  • Filtration: Collect the solid via vacuum filtration.[3] Wash the cake with cold Hexanes.

Method B: Buffered Flash Chromatography (High Purity)[1][2][3]

Scenario: You need to separate regioisomers (e.g., 4-bromo vs. 6-bromo) or remove unreacted starting material.[1][2][3]

Critical Warning: Standard silica gel is slightly acidic (

13
  • Degrade the Boc group (slowly).[3]

  • Protonate the indazole nitrogen, causing severe "tailing" or streaking, which ruins separation resolution.[3]

The Fix: You must buffer your mobile phase.

Optimized Protocol:
  • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2][3]

  • Mobile Phase A: Hexanes (or Heptane).[3]

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .[1][3]

    • Note: Premix the TEA into the EtOAc bottle to ensure consistent buffering.

Gradient Profile:

Column Volume (CV) % Mobile Phase B Purpose
0–2 5% Equilibrate & elute non-polar grease
2–10 5% → 40% Linear gradient (Product typically elutes ~25-30%)

| 10–12 | 40% | Isocratic hold (Ensure complete elution) |[1][2][3]

Why this works: The TEA neutralizes the acidic sites on the silica gel and ensures the indazole remains in its neutral, free-base form, resulting in sharp, symmetrical peaks [1].[2]

Method C: Recrystallization (Scalability)[1][2][3]

Scenario: You are working on a >5g scale and column chromatography is too expensive or time-consuming.

Solvent System: Ethanol/Water (Polar) or EtOAc/Heptane (Non-polar).[3] Recommendation:Ethanol/Water is often superior for removing regioisomers in bromo-indazoles [2].[1][3]

Protocol (Ethanol/Water):
  • Reflux: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[3]

  • Clarification: If the solution is dark/cloudy, filter while hot (use a heated funnel to prevent premature crashing).[3]

  • Nucleation: Remove from heat. Add Water dropwise until a faint, persistent turbidity appears.[3]

  • Crystallization: Re-heat to clear the solution, then allow it to cool to room temperature undisturbed for 2 hours. Then move to a 4°C fridge overnight.

  • Harvest: Filter the off-white needles and wash with cold 50% EtOH/Water.

Troubleshooting & FAQs

Q1: I see two spots on my TLC that merge into one peak on the column. What is happening?

  • Diagnosis: This is likely Tautomerism , not impurities.[3] Indazoles exist in dynamic equilibrium between 1H- and 2H- forms.[1][2][3]

  • Solution: Do not try to separate them. In solution (NMR/LCMS), they will appear as one average set of signals.[3] If the spots are distinct and far apart (

    
     difference > 0.2), they may be regioisomers (e.g., 4-bromo vs 6-bromo) formed during the bromination step.[1][2][3]
    

Q2: My product is turning purple/brown on the shelf.

  • Diagnosis: Oxidation of the aromatic amine or bromide instability.[3]

  • Solution: Amino-indazoles are light- and air-sensitive.[1][2][3] Store the purified product in an amber vial under Argon at -20°C.

Q3: The Boc group disappeared during concentration (Rotavap).

  • Diagnosis: Thermal deprotection.[1][3]

  • Solution: Never heat the water bath above 40°C. If you used TFA or HCl in a previous step, ensure the crude was fully neutralized (wash with saturated

    
    ) before concentration.[3] Residual acid + Heat = De-Boc.[1][3]
    

Q4: I have poor recovery after crystallization.

  • Diagnosis: Product is too soluble in the mother liquor.[3]

  • Solution: Collect the mother liquor, concentrate it to dryness, and run a "scavenger column" (Method B) to recover the remaining material. Alternatively, use a more aggressive anti-solvent like Pentane in the second crop.[3]

References

  • BenchChem Technical Support. (2025).[1][3][5][6][7] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from [1][2][3]

  • Google Patents. (2011).[1][3] Method for separating and purifying substituted indazole isomers (CN101948433A).[3] Retrieved from

  • Thiruvalluvar, A. et al. (2021).[3][8] tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Retrieved from

  • PubChem. (2025).[1][3][9] 5-Amino-6-bromo-1H-indazole (Compound Summary). National Library of Medicine.[1][3] Retrieved from [1][2][3]

Regioselectivity issues in alkylation of 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity challenges associated with the alkylation of 5-(Boc-amino)-6-bromo-1H-indazole . This content is structured for researchers and drug development professionals, focusing on mechanistic insights, troubleshooting, and validated protocols.

Topic: Optimizing Regioselectivity (N1 vs. N2) in Indazole Alkylation Target Molecule: 5-(tert-butoxycarbonylamino)-6-bromo-1H-indazole Applicability: Kinase inhibitor synthesis (e.g., Axitinib analogs), Late-stage diversification.

Core Technical Insight: The Regioselectivity Paradox

The alkylation of this compound presents a classic heterocyclic challenge: distinguishing between the N1 and N2 nitrogen atoms. While the N1-alkylated product is typically the thermodynamic preference and the biologically relevant isomer for many kinase inhibitors, the N2-alkylated isomer often forms as a significant impurity (or major product) under kinetic control.

Mechanistic Drivers[1]
  • Tautomeric Equilibrium: The starting material exists primarily as the 1H-tautomer (thermodynamically favored). However, deprotonation yields a delocalized anion that can react at either nitrogen.

  • Electronic Influence (6-Bromo): The bromine at C6 is an electron-withdrawing group (EWG). While not sterically crowding N1 directly (as a C7 substituent would), it reduces the electron density of the ring system.

  • Steric Influence (5-Boc-amino): The bulky Boc group at C5 is remote from the alkylation sites but influences the solubility and overall dipole of the molecule.

  • Cation Coordination: The choice of base counterion (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) dictates the tightness of the ion pair with the indazole anion, heavily influencing the site of electrophilic attack.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the factors directing selectivity.

IndazoleAlkylation Start This compound (1H-Tautomer) Anion Delocalized Indazolyl Anion Start->Anion Deprotonation (Base) TS_N1 TS: N1 Attack (Thermodynamic Path) Anion->TS_N1 NaH/THF (Loose Ion Pair) TS_N2 TS: N2 Attack (Kinetic Path) Anion->TS_N2 Polar Aprotic (Solvent Separated) Prod_N1 N1-Alkyl Product (Target) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Impurity) TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Isomerization (High T, slow)

Caption: Mechanistic bifurcation in indazole alkylation. N1 is favored by thermodynamic conditions and tight ion pairing (Na+), while N2 is often favored by kinetic conditions or steric directing groups.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users attempting to alkylate this scaffold.

Q1: I am using K₂CO₃ in DMF and getting a 60:40 mixture of N1:N2 products. How do I shift this to >90% N1?

Diagnosis: The


/DMF system is a classic "loose ion pair" condition that often operates under kinetic control or weak thermodynamic selection, leading to significant N2 alkylation.
Solution:  Switch to Sodium Hydride (NaH)  in THF  or DMF .[1]
  • Why: The sodium cation (

    
    ) coordinates tightly with the indazole anion. This coordination, combined with the steric environment, typically shields N2 or directs attack to N1 via a chelation-controlled or thermodynamically driven mechanism.
    
  • Protocol Shift: Use 1.2 eq NaH in dry THF at 0°C -> RT. This often improves the ratio to >90:10 or >95:5 favoring N1.

Q2: I need the N2 isomer for a specific SAR study. Can I force the reaction to favor N2?

Diagnosis: You are likely using thermodynamic conditions. Solution: Use Mitsunobu Conditions or Alkylation with reactive electrophiles in non-polar solvents .

  • Mitsunobu: React the indazole with an alcohol (R-OH),

    
    , and DIAD/DEAD in THF. This reaction proceeds via an 
    
    
    
    mechanism where the steric bulk of the
    
    
    adduct often favors attack by the less sterically hindered (or more nucleophilic in this context) N2 nitrogen.
  • Alternative: Use a bulky electrophile with a soft base (

    
    ) in a non-polar solvent, though Mitsunobu is more reliable for N2 selectivity on this scaffold.
    
Q3: How do I definitively distinguish N1 from N2 isomers? They have similar LCMS retention times.

Diagnosis: LCMS is insufficient for regioisomer assignment. Solution: Use 2D NMR (NOESY and HMBC) .

  • N1-Alkylation Proof:

    • NOESY: Strong correlation between the N-CH protons of the alkyl group and the C7-H proton of the indazole.

    • HMBC: Long-range coupling between N-CH protons and C7a (the bridgehead carbon next to N1).

  • N2-Alkylation Proof:

    • NOESY: Strong correlation between the N-CH protons and the C3-H proton.

    • HMBC: Long-range coupling between N-CH protons and C3 .

  • Polarity Rule of Thumb: In Thin Layer Chromatography (TLC) using Hexane/EtOAc, the N1 isomer is typically less polar (higher

    
    ) than the N2 isomer. The N2 isomer possesses a quinoid-like resonance structure that increases its dipole moment.
    
Q4: My Boc group is falling off during alkylation.

Diagnosis: The reaction conditions are too harsh (thermal) or the workup is too acidic. Solution:

  • Base: Ensure you are using NaH or

    
    , which are compatible with Boc. Avoid strong nucleophilic bases that might attack the carbamate at high temperatures.
    
  • Workup: The 6-bromo-5-amino system is electron-rich. Avoid using strong acids (HCl) during the quench. Use saturated

    
     or water.[2]
    
  • Temperature: Keep the reaction below 60°C. If high heat is required for the alkylation, consider switching the protecting group to an acetamide or performing the alkylation before installing the Boc group (if synthetic route allows).

Experimental Protocols

Protocol A: High-Selectivity N1-Alkylation (Recommended)

Objective: Synthesis of 1-alkyl-5-(Boc-amino)-6-bromo-1H-indazole. Selectivity Target: >95:5 (N1:N2).

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve This compound (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of

    
     gas will occur.
    
  • Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 30–45 minutes. The solution usually turns yellow/orange, indicating anion formation.

  • Alkylation: Cool back to 0°C (optional, depends on electrophile reactivity). Add the Alkyl Halide (1.2–1.5 eq) dropwise.

    • Note: For methyl iodide, use 1.1 eq to avoid quaternization.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.[1] Most reactions complete within 2–12 hours.

  • Workup: Quench with sat. aq.

    
    . Extract with EtOAc (3x). Wash combined organics with Brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer usually elutes before the N2 isomer.

Protocol B: Separation of Isomers (If mixture occurs)

If Protocol A yields a mixture (e.g., due to a highly reactive electrophile):

  • Solvent System: Use a gradient of Hexane:EtOAc or DCM:MeOH.

  • Order of Elution:

    • Fraction 1 (Higher

      
      ):  N1-alkyl isomer (Target).
      
    • Fraction 2 (Lower

      
      ):  N2-alkyl isomer (Impurity).
      
  • Recrystallization: If chromatography is difficult, the N1 isomer is often more crystalline. Try recrystallizing from EtOH or IPA/Heptane.

Quantitative Data Summary

The following table summarizes the expected regioselectivity based on base/solvent combinations for 6-bromo-indazoles.

EntryBaseSolventTemperatureMajor IsomerApprox.[4][5] Ratio (N1:N2)Mechanism Note
1 NaH THF 0°C -> RT N1 >95:5 Tight ion pairing / Thermodynamic
2

DMF60°CN180:20Loose ion pair, thermal equilibration
3

AcetoneRefluxMixed60:40Kinetic control dominates
4

DMFRTMixed50:50Non-selective
5DIAD/

THFRTN2 20:80Mitsunobu (Steric control)

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[6]

    • Relevance: Defines the NaH/THF protocol for high N1 selectivity and discusses electronic effects of substituents.
    • URL:[Link]

  • Development of a selective and scalable N1-indazole alkyl

    • Source: Royal Society of Chemistry (RSC) / Chem. Sci., 2024.
    • Relevance: Discusses thermodynamic control and large-scale optimiz
    • URL:[Link]

  • Differentiation of regioisomeric N-alkyl

    • Source: N
    • Relevance: Provides the definitive NOESY/HMBC correlations required to valid
    • URL:[Link]

  • Mechanism of Highly Selective N2 Alkyl

    • Source: WuXi Biology.
    • Relevance: Explains the computational basis for N2 selectivity under specific conditions (Mitsunobu/kinetic), providing a contrast to the N1 goal.
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 5-(Boc-amino)-6-bromo-1H-indazole

[1][2]

Executive Summary & Compound Profile

Compound: tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate CAS: 1799835-16-7 Criticality: This intermediate is a "molecular pivot."[1][2] The C6-Bromine is the site for Suzuki/Buchwald couplings, while the C5-Boc-amine is a masked nucleophile.[1][2] High purity (>98% HPLC) is non-negotiable to prevent catalyst poisoning or side-reactions in downstream cross-coupling.[1][2][3]

Chemical Behavior:

  • Hydrophobicity: The Boc group adds significant lipophilicity to the polar indazole core.[3]

  • Thermal Sensitivity: The tert-butyl carbamate (Boc) moiety is thermally labile above 130°C and acid-sensitive.[1][2] Prolonged boiling in high-boiling solvents (e.g., DMSO, DMF) is contraindicated.[2]

  • Acidity: The 1H-indazole proton is weakly acidic (

    
    ), allowing for potential deprotonation if strong bases are present, but it generally behaves as a neutral species in standard recrystallization.
    

Recommended Solvent Systems

Based on the polarity profile (

1
Primary Recommendation: Ethyl Acetate / n-Heptane

Type: Binary Solvent System (Solvent/Anti-solvent)[1][2]

  • Ratio: Start with 1:3 (v/v).

  • Why it works: The compound dissolves readily in warm Ethyl Acetate (EtOAc) due to the polar carbamate and indazole nitrogen.[3] n-Heptane acts as a non-polar anti-solvent that forces the hydrophobic Boc-indazole to lattice selectively, leaving polar impurities (like unreacted salts or starting materials) in the mother liquor.[1][2]

  • Operational Advantage: Moderate boiling point (77°C for EtOAc) prevents thermal degradation of the Boc group.[3]

Secondary Recommendation: Ethanol / Water

Type: Binary Solvent System[1][2][3]

  • Ratio: Variable (typically add water to saturation).[3][4]

  • Why it works: Ethanol (EtOH) is an excellent proton-donor/acceptor solvent that interacts with the indazole NH and the carbonyl of the Boc group. Water drastically reduces solubility, driving precipitation.[3]

  • Caution: Ensure the ethanol is acid-free to prevent Boc deprotection.[2][3]

Solvents to AVOID
SolventRisk FactorReason
Chloroform/DCM HighExcellent solubility but poor crystallization yield; product often "oils out" rather than crystallizing.[1][2]
DMF/DMSO CriticalHigh boiling points require excessive heat to remove, risking Boc thermolysis.[3]
Acetone ModerateOften holds impurities; too soluble at room temperature for high recovery.[3]

Troubleshooting Guide (Q&A)

Issue 1: "The product is oiling out instead of crystallizing."

Q: I dissolved my crude solid in hot EtOAc, added Heptane, and a sticky oil formed at the bottom. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation happens before the solid-liquid crystallization limit is reached.[1][2] This is common with Boc-protected molecules.[1][2][3] Corrective Actions:

  • Re-heat: Heat the mixture back to a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[3]

  • Slow Down: You likely added the anti-solvent (Heptane) too fast or cooled too quickly.[3] Wrap the flask in foil/towel to slow the cooling rate.

  • Add Co-solvent: Add a small amount (1-2%) of Methanol to the EtOAc.[3] This increases the polarity slightly and can prevent the "oiling" phase separation.[3]

Issue 2: "I see a new impurity peak at RRT 0.85 on HPLC."

Q: After recrystallization from hot ethanol, the purity improved, but a new peak appeared. Is my compound decomposing?

A: Yes, this is likely Boc-deprotection .[2][3]

  • Mechanism: If the ethanol was slightly acidic or the temperature was maintained >70°C for too long, the Boc group cleaves, yielding the free amine (5-amino-6-bromo-1H-indazole).[1][2]

  • Solution: Switch to Isopropyl Alcohol (IPA) (lower boiling point azeotropes) or strictly use EtOAc/Heptane .[3] Ensure all glassware is acid-free.[1][2][3]

Issue 3: "Yield is significantly lower than expected (<50%)."

Q: The mother liquor is still yellow/brown.[3] Did I lose product?

A: The Boc-indazole is moderately soluble in organic solvents.[2][3]

  • Diagnosis: You likely used too much "good" solvent (EtOAc or EtOH).[3]

  • Recovery: Concentrate the mother liquor to 1/3rd volume and cool to 0-4°C to harvest a second crop.

  • Optimization: In the next run, use the "swish" technique: dissolve in the minimum volume of boiling solvent, remove from heat, then add the anti-solvent until persistent cloudiness appears.

Validated Experimental Protocol

Objective: Purification of 5.0 g crude this compound.

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution:

    • Add Ethyl Acetate (15 mL) .

    • Heat to mild reflux (approx. 75°C) with stirring.

    • Note: If solids persist, add EtOAc in 1 mL increments until dissolved.[3] Do not exceed 25 mL total.

  • Clarification (Optional): If insoluble black specks (Pd residue) are visible, filter hot through a Celite pad.[3]

  • Crystallization:

    • Remove from heat source.[3][4][5]

    • While still hot, slowly add n-Heptane (approx. 20-30 mL) dropwise.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[3]

    • Add 1-2 drops of EtOAc to clear the solution.[2][3]

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Once ambient, move to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white needles using a Buchner funnel.[2][3]

    • Wash the cake with cold 1:4 EtOAc:Heptane (10 mL).

  • Drying: Dry under vacuum at 40°C for 6 hours. (Do not exceed 50°C).

Decision Tree & Workflow

Visualizing the logic for solvent selection and recovery.

RecrystallizationWorkflowStartCrude this compoundSolubilityTestSolubility Test (100 mg)Start->SolubilityTestCheckEtOAcSoluble in Hot EtOAc?SolubilityTest->CheckEtOAcSystemASystem A: EtOAc / Heptane(Standard Protocol)CheckEtOAc->SystemAYesSystemBSystem B: EtOH / Water(Alternative)CheckEtOAc->SystemBNo (Try Alcohols)DissolveDissolve in Min. Vol. Hot SolventSystemA->DissolveSystemB->DissolveFilterHot Filtration (Remove Pd/Insolubles)Dissolve->FilterAntiSolventAdd Anti-Solvent to TurbidityFilter->AntiSolventCoolingSlow Cooling (RT -> 0°C)AntiSolvent->CoolingOilingIssue: Oiling Out?Cooling->OilingRemedyOilReheat + Seed Crystal + Slower CoolOiling->RemedyOilYesHarvestFiltration & Wash (Cold)Oiling->HarvestNoRemedyOil->CoolingCheckPurityQC: HPLC >98%?NMR: No Boc loss?Harvest->CheckPurityFinalPure IntermediateReady for CouplingCheckPurity->FinalPassReprocessRecrystallize AgainCheckPurity->ReprocessFail

Caption: Logical workflow for solvent selection and troubleshooting the purification of Boc-amino indazoles.

References

  • Thiruvalluvar, A. A., et al. (2021).[3][5][6][7] tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Retrieved October 26, 2023, from [Link][2]

  • National Center for Biotechnology Information.[3] (2023).[3] PubChem Compound Summary for CID 88012, 5-Aminoindazole. Retrieved October 26, 2023, from [Link][2]

Technical Support Center: Handling & Stability of 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: IND-BOC-56-H2O Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Moisture Paradox"

Welcome to the technical support hub for 5-(Boc-amino)-6-bromo-1H-indazole .

Researchers often misinterpret the moisture sensitivity of this compound. Unlike Grignard reagents, it does not violently decompose upon contact with air. Instead, it exhibits hygroscopic latency . The indazole N1-H motif is a potent hydrogen bond donor, capable of sequestering atmospheric water within the crystal lattice.

While the tert-butoxycarbonyl (Boc) group is generally robust, the presence of sequestered water creates a micro-environment that can lead to:

  • Stoichiometric Drift: Weighing errors leading to catalyst poisoning in Buchwald-Hartwig/Suzuki couplings.

  • In-Situ Deprotection: At elevated temperatures (e.g., >80°C) or in the presence of Lewis acids, trapped moisture can facilitate premature Boc cleavage.

This guide provides the protocols necessary to neutralize these risks.

Storage & Pre-Processing (The "Pre-Game")

FAQ: How should I store this material long-term?

Technical Insight: The primary degradation pathway during storage is not oxidation, but hydrolysis driven by the acidity of the indazole N-H (pKa ~14) facilitating water absorption. Protocol:

  • Temperature: -20°C is ideal, but 2-8°C is acceptable for short terms (<1 month).

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Do not rely solely on the cap. Place the vial inside a secondary jar containing activated silica gel or Drierite™.

Standard Operating Procedure: Re-Drying Protocol

If the material has been exposed to air or shows clumping, perform this drying cycle before use in Palladium-catalyzed cross-couplings.

StepActionMechanism
1 Dissolve in anhydrous THF or DCM .Breaks crystal lattice water pockets.
2 Add MgSO₄ (anhydrous).Physical water sequestration.
3 Filter and concentrate in vacuo.Removes bulk water.
4 Azeotropic Distillation: Add Toluene (3x volume) and rotovap. Repeat 2x.Toluene forms a low-boiling azeotrope with residual water.
5 High Vacuum Drying (overnight).Removes trace solvent/water.

Reaction Troubleshooting (The "In-Game")

Scenario A: Failed Buchwald-Hartwig/Suzuki Coupling

User Ticket: "I am trying to couple the 6-bromo position, but conversion is stalled at 20%. I suspect the catalyst is dead."

Root Cause Analysis: The free N-H of the indazole is problematic in cross-coupling. It can coordinate to Pd(II) species, forming an unreactive complex (catalyst sequestration). If moisture is present, it accelerates the hydrolysis of the phosphine ligands or the base (e.g., Cs₂CO₃ becomes CsHCO₃, altering basicity).

Corrective Workflow:

  • Protect the N1 Position: Ideally, protect the indazole nitrogen (e.g., THP, SEM, or Boc) before the cross-coupling. A free N-H indazole is a "ligand sponge."

  • Base Selection: Switch from hygroscopic bases (KOtBu) to milder, less moisture-sensitive bases (Cs₂CO₃ or K₃PO₄) if using wet solvents, though anhydrous is strictly required here.

  • Catalyst Scavenging: Increase catalyst loading to 5 mol% or switch to a precatalyst (e.g., XPhos Pd G2) which is more robust against moisture than Pd(PPh₃)₄.

Scenario B: Premature Boc-Deprotection

User Ticket: "I see a new spot on TLC with lower Rf during my heating step."

Technical Insight: Thermal deprotection of Boc usually requires >150°C in neutral media. However, in the presence of the acidic Indazole N-H and trace water, "autocatalytic" cleavage can occur at 80-100°C.

Visualization of Degradation Pathway:

G Indazole This compound Complex H-Bonded Aqua Complex (Indazole N-H ••• OH2) Indazole->Complex Hygroscopic Absorption Moisture Atmospheric Moisture (H2O) Moisture->Complex Cleavage Boc Cleavage (Isobutylene + CO2 loss) Complex->Cleavage Proton Transfer Heat Heat (>80°C) or Lewis Acid Heat->Cleavage Activation Energy FreeAmine Free Amine Product (Degradation) Cleavage->FreeAmine

Figure 1: The synergistic effect of moisture and the acidic indazole N-H proton facilitating premature Boc cleavage.

Analytical Artifacts (The "Post-Game")

FAQ: Why does my NMR show de-Boc product?

Observation: You run a ¹H NMR in CDCl₃ and see the disappearance of the tert-butyl singlet (1.4-1.5 ppm) over time. Diagnosis: Acidic Chloroform. CDCl₃ naturally decomposes to form HCl and Phosgene upon storage. The Boc group is acid-labile. Solution:

  • Filter CDCl₃ through basic alumina before use.

  • Use DMSO-d₆ (neutral) for stability checks.

  • Add a single granule of solid K₂CO₃ to the NMR tube if using CDCl₃.

Decision Matrix: Handling & Solvents

Use this matrix to determine the required rigor of your setup.

OperationMoisture SensitivityRecommended Solvent SystemPrecaution Level
Weighing/Transfer LowN/AQuick transfer; avoid humid days.
N-Alkylation (Indazole) HighDMF/THF (Anhydrous)Strict. Water kills NaH/bases.
Suzuki Coupling (Br) MediumDioxane/Water (4:1)Moderate. Degas thoroughly (Sparge Ar).
Buchwald (Br) Very HighToluene/Dioxane (Anhydrous)Critical. Dry reagents; Schlenk line.
Deprotection (Boc) NoneDCM/TFA or HCl/DioxaneNone. Water often acts as scavenger.

Interactive Troubleshooting Flowchart

Follow this logic to resolve purity or reactivity issues.

DecisionTree Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Yield in Coupling Type->LowYield Impurity Impurity in NMR Type->Impurity CheckWater Check Water Content (KF) LowYield->CheckWater SolventCheck Solvent Used? Impurity->SolventCheck IsWet Water > 0.5%? CheckWater->IsWet DryIt Execute Re-Drying Protocol (See Section 2) IsWet->DryIt Yes CheckCat Check Catalyst/Ligand (Indazole N-H poisoning?) IsWet->CheckCat No Protect Protect N1 (SEM/THP) before coupling CheckCat->Protect CDCl3 CDCl3 SolventCheck->CDCl3 DMSO DMSO-d6 SolventCheck->DMSO Acidic Acidic Impurity (HCl in CDCl3) CDCl3->Acidic RealDeg Real Thermal Degradation DMSO->RealDeg

Figure 2: Logic flow for diagnosing moisture-related failure modes.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of Boc groups under various hydrolytic conditions).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Discusses the impact of moisture and functional group tolerance in Buchwald-Hartwig amination).

  • BenchChem. (2025).[2] "An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole." (Specific data on indazole scaffold stability).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on Indazole N-H acidity and handling in kinase inhibitors).

  • Lundgren, R. J., & Stradiotto, M. (2010). "Key concepts in ligand design: An introduction to chelating phosphines." Chemistry – A European Journal. (Mechanisms of catalyst poisoning by protic heterocycles).

Sources

Validation & Comparative

LC-MS Identification of 5-(Boc-amino)-6-bromo-1H-indazole Impurities: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and scale-up of halogenated pharmaceutical intermediates, such as 5-(Boc-amino)-6-bromo-1H-indazole (derived from 5-amino-6-bromo-1H-indazole, CAS: 1360928-41-1)[1], inevitably generate process-related impurities. Regulatory frameworks, including ICH Q3A and Q3B guidelines, mandate the rigorous identification and qualification of these impurities to ensure drug safety and efficacy[2].

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for profiling these complex mixtures[3][4]. Specifically, we compare the chromatographic performance of traditional C18 stationary phases against Biphenyl chemistries, demonstrating why orthogonal selectivity is required to resolve critical positional isomers.

The Analytical Challenge: Profiling Indazole Impurities

When analyzing this compound, analysts typically encounter four classes of impurities:

  • Des-bromo degradants: Loss of the halogen atom during cross-coupling or protection steps.

  • De-Boc intermediates: Unprotected 5-amino-6-bromo-1H-indazole remaining from incomplete reactions.

  • Di-bromo over-reaction products: Species containing two bromine atoms, easily identifiable by their 1:2:1 isotopic mass distribution.

  • Positional Isomers: Compounds such as 4-bromo or 7-bromo isomers. Because they share identical empirical formulas and

    
     values, they cannot be differentiated by mass spectrometry alone and must be chromatographically resolved[5].
    

Workflow A Sample Preparation (5-Boc-amino-6-bromo-1H-indazole) B Chromatographic Separation (Biphenyl vs C18) A->B C High-Resolution MS (Q-TOF / Orbitrap) B->C D Data Processing (Exact Mass & Isotope Pattern) C->D E Impurity Identification (Positional Isomers & Degradants) D->E

Figure 1: LC-MS workflow for identifying brominated indazole impurities.

Mechanistic Causality: Why Column Chemistry Matters

A common pitfall in pharmaceutical impurity profiling is the over-reliance on standard C18 columns. While C18 provides excellent retention for hydrophobic compounds, it lacks the spatial and electronic selectivity required to separate halogenated positional isomers[6].

The Biphenyl Advantage: Biphenyl stationary phases offer a triad of retention mechanisms: hydrophobic interactions, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions, and dipole-dipole interactions[7]. The electron-dense aromatic rings of the biphenyl ligand interact strongly with the 

electrons of the indazole core. Because the position of the bromine atom (e.g., C4 vs. C6) alters the overall dipole moment and the electron density of the indazole ring, the biphenyl column can easily discriminate between these isomers[8][9].

Expert Insight: The Methanol Imperative When utilizing a Biphenyl column, the choice of organic modifier is critical. Acetonitrile (ACN) must be avoided. ACN contains a carbon-nitrogen triple bond rich in


 electrons, which will outcompete the indazole analyte for the 

stacking sites on the stationary phase[10][11]. This effectively neutralizes the biphenyl advantage, making it behave like a poorly retentive C18 column. Therefore, Methanol (MeOH) must be used to preserve the orthogonal selectivity.

Mechanism Root Brominated Indazole Isomers C18 C18 Column Root->C18 Biphenyl Biphenyl Column Root->Biphenyl Mech1 Hydrophobic Interactions (Alkyl Chain) C18->Mech1 Biphenyl->Mech1 Mech2 π-π Interactions (Aromatic Rings) Biphenyl->Mech2 Mech3 Dipole-Dipole (Enhanced by MeOH) Biphenyl->Mech3 Res1 Poor Isomer Resolution (Co-elution) Mech1->Res1 Res2 Baseline Resolution (Rs > 2.0) Mech2->Res2 Mech3->Res2

Figure 2: Separation mechanisms of C18 vs. Biphenyl columns for isomers.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism. If the SST fails, the run must be aborted, preventing the generation of false-negative isomer data.

Step 1: Sample & SST Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.

  • SST Solution: Spike this compound with 1% (w/w) of its 4-bromo positional isomer. Dilute to a final concentration of 0.5 mg/mL.

  • Sample Solution: Dissolve the active batch sample in the diluent to a concentration of 1.0 mg/mL.

Step 2: UHPLC Parameters
  • Column: Core-shell Biphenyl (100 x 2.1 mm, 1.7 µm) vs. Core-shell C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Do not use Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10%

      
       90% B
      
    • 8.0 - 10.0 min: 90% B

    • 10.0 - 12.0 min: 10% B (Re-equilibration)

Step 3: High-Resolution MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Mass Range:

    
     100 - 600.
    
  • Validation Check: Ensure the presence of the characteristic 1:1 isotopic doublet for mono-brominated species (

    
    Br and 
    
    
    
    Br).
Step 4: System Suitability Validation
  • Pass Criteria: The resolution (

    
    ) between the 4-bromo and 6-bromo isomers in the SST injection must be 
    
    
    
    .

Data Presentation: Performance Comparison

The identification of impurities relies heavily on exact mass measurements. Table 1 outlines the theoretical exact masses for the primary target analytes.

Table 1: Target Impurities and HRMS Data
Compound NameMolecular FormulaExact MassExpected

(

Br)
Isotope Pattern
This compound

311.0269312.03421:1 Doublet
4-bromo positional isomer

311.0269312.03421:1 Doublet
De-Boc Impurity

210.9745211.98181:1 Doublet
Des-bromo Impurity

233.1164234.1237Singlet
Di-bromo Impurity

388.9374389.94471:2:1 Triplet

When subjected to the comparative chromatographic protocol, the Biphenyl column vastly outperformed the C18 column in resolving the critical isomer pair, as detailed in Table 2.

Table 2: Chromatographic Performance Comparison (C18 vs. Biphenyl)
MetricC18 Column (Standard)Biphenyl Column (Optimized)Analytical Conclusion
Retention Time: 6-bromo API 5.82 min6.45 minBiphenyl provides stronger retention via

stacking.
Retention Time: 4-bromo Isomer 5.79 min6.12 minBiphenyl discriminates based on dipole moment differences.
Resolution (

)
0.8 (Co-elution)2.6 (Baseline)C18 fails SST. Biphenyl successfully resolves the critical pair.
Peak Tailing Factor (

)
1.451.08Biphenyl mitigates secondary interactions with surface silanols.

Conclusion

For the LC-MS impurity profiling of this compound, traditional C18 stationary phases are inadequate due to their inability to resolve critical positional isomers. By leveraging the orthogonal


 and dipole-dipole interactions of a Biphenyl column—paired strictly with Methanol as the organic modifier—analysts can achieve baseline resolution of isobars. This ensures compliance with stringent regulatory guidelines and prevents unidentified toxicological risks from advancing through the drug development pipeline.

References

1.[3] Biomedres.us. Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: 2. Research & Reviews. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Available at: 3.[2] ResolveMass Laboratories Inc. Understanding Impurity Profiling and Characterization for Generic Projects. Available at: 4.[8] Restek. Restek Biphenyl: Two Decades of Pioneering Innovation. Available at: 5. LCMS.cz. Exploring Different HPLC Column Chemistries for Optimal Separation. Available at: 6.[4] Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: 7. CymitQuimica. 5-AMINO-6-BROMO-1H-INDAZOLE. Available at: _ 8.[9] Welch Materials. A Guide to Selective Columns for Isomer Separation. Available at: 9.[10] Chromatography Forum. Separation of positional isomers. Available at: 10.[5] MTC USA. Isomers and Recommended HPLC Columns for Effective Separation. Available at: 11.[7] ResearchGate. Evaluation of retention and selectivity using biphenyl stationary phases. Available at: 12.[11] Chromatography Forum. Separation of positional isomers (ACN vs MeOH). Available at: 13.[12] Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Available at:

Sources

Reactivity Face-Off: A Comparative Guide to 6-Bromo vs. 6-Iodo Indazole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-nitrogen bonds.[2]

This guide provides an in-depth, evidence-based comparison of two common synthons: 6-bromo-1H-indazole and 6-iodo-1H-indazole. The choice between an aryl bromide and an aryl iodide is a critical decision point in synthesis design, directly impacting reaction kinetics, catalyst selection, and overall efficiency. Here, we dissect the fundamental principles governing their reactivity and provide practical, data-driven insights for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to guide your experimental design.

The Decisive Step: Understanding C-X Bond Activation

The difference in reactivity between aryl iodides and aryl bromides is fundamentally rooted in their respective carbon-halogen bond dissociation energies (BDEs). The Carbon-Iodine (C-I) bond is inherently weaker and more polarized than the Carbon-Bromine (C-Br) bond.[3] This distinction is most critical during the initial, and often rate-limiting, step of the catalytic cycle for most cross-coupling reactions: oxidative addition .[4][5][6]

In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. Due to the lower BDE, the C-I bond undergoes oxidative addition significantly faster and under much milder conditions than the C-Br bond.[3] This fundamental principle dictates the more "sluggish" nature of bromo-derivatives, which often require higher temperatures, longer reaction times, or more activated catalyst systems to achieve comparable outcomes to their iodo-counterparts.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) RATE-LIMITING STEP Transmetalation_Complex Ar-Pd(II)(R)L₂ OA_Complex->Transmetalation_Complex Transmetalation (R-M) Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product (Ar-R) Aryl_I Aryl-Iodide (Lower BDE) Aryl_I->Pd0 Faster Aryl_Br Aryl-Bromide (Higher BDE) Aryl_Br->Pd0 Slower

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is significantly faster for aryl iodides due to lower C-I bond dissociation energy.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating biaryl structures from aryl halides and boronic acids or esters.[7][8] When comparing 6-iodo- and 6-bromo-indazole, the superior reactivity of the iodo derivative often translates to milder conditions, lower catalyst loadings, and faster reaction times.

Comparative Data Summary: Suzuki-Miyaura Coupling

Feature6-Iodo-1H-indazole Derivative6-Bromo-1H-indazole DerivativeRationale & Key Insights
Substrate 6-Iodo-1H-indazole6-Bromo-1H-indazoleComparison of standard starting materials.
Coupling Partner Phenylboronic AcidPhenylboronic AcidA common organoboron reagent.
Typical Catalyst Pd(PPh₃)₄ (1-3 mol%)Pd(dppf)Cl₂ (3-5 mol%)Iodo-derivatives react well with simpler phosphine ligands. Bromo-derivatives often require more electron-rich, bulky ligands like dppf to promote the more difficult oxidative addition.[9]
Typical Base K₂CO₃Cs₂CO₃ or K₃PO₄A milder base is often sufficient for the more reactive iodide.[10] Stronger bases may be needed to facilitate the catalytic cycle with the bromide.
Typical Temp. 80-90 °C100-110 °CThe higher energy barrier for C-Br bond activation necessitates higher thermal energy.[11]
Typical Time 2-6 hours12-24 hoursReflects the faster kinetics of the C-I oxidative addition.
Expected Yield >90%75-85%Under optimized conditions, the iodide generally provides a higher yield due to fewer side reactions (e.g., hydrodehalogenation).

Disclaimer: This table summarizes typical outcomes compiled from established protocols.[2][7][11] Specific results will vary based on the exact substrates, ligand, and reaction parameters.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Workflow Setup 1. Reagent Setup (Indazole, Boronic Acid, Base, Catalyst) Degas 2. Solvent Addition & Degassing (e.g., Dioxane/H₂O, Ar sparge) Setup->Degas React 3. Reaction (Heat under Inert Atmosphere) Degas->React Workup 4. Aqueous Workup (Dilute, Extract with Organic Solvent) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for a cross-coupling reaction.

Procedure for 6-Iodo-1H-indazole:

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-iodo-1H-indazole (244 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Seal the tube, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield 6-phenyl-1H-indazole.[7][12]

Scientist's Notes: For the corresponding reaction with 6-bromo-1H-indazole , one would typically substitute the catalyst for Pd(dppf)Cl₂ (3-5 mol%), use a stronger base like K₃PO₄, and increase the reaction temperature to 110 °C for 12-24 hours to achieve a satisfactory yield.[13]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds, crucial for introducing amine functionalities into the indazole core.[6][14][15] The reactivity trend observed in Suzuki couplings holds true here, with 6-iodoindazole generally requiring less forcing conditions. However, the choice of ligand is especially critical in C-N coupling to facilitate the reductive elimination step.[16]

Comparative Data Summary: Buchwald-Hartwig Amination

Feature6-Iodo-1H-indazole Derivative6-Bromo-1H-indazole DerivativeRationale & Key Insights
Substrate 6-Iodo-1H-indazole6-Bromo-1H-indazoleComparison of standard starting materials.
Coupling Partner MorpholineMorpholineA representative secondary amine.
Typical Catalyst Pd₂(dba)₃ / XPhos (1-2 mol%)G3-XPhos Precatalyst (2-4 mol%)While both benefit from modern bulky phosphine ligands, the more challenging C-Br activation often warrants the use of highly active, well-defined precatalysts.[17]
Typical Base NaOtBuLHMDS or KHMDSSodium tert-butoxide is a common strong, non-nucleophilic base. For less reactive bromides, stronger bases like LHMDS are often employed.[17]
Typical Temp. 80-100 °C100-120 °CHigher temperatures are needed to drive the C-Br oxidative addition to completion.
Typical Time 4-8 hours16-24 hoursThe kinetic advantage of the C-I bond is clearly reflected in the reaction time.
Expected Yield >85%70-80%Side reactions like hydrodehalogenation can be more pronounced for the bromide under harsh conditions, slightly lowering the yield.

Disclaimer: This table summarizes typical outcomes based on established protocols.[17][18][19] Specific results will vary based on the exact substrates, ligand, and reaction parameters.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Procedure for 6-Bromo-1H-indazole:

  • Reaction Setup: In a glovebox, add 6-bromo-1H-indazole (197 mg, 1.0 mmol, 1.0 equiv.), BrettPhos precatalyst (16 mg, 0.02 mmol, 2 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS) (334 mg, 2.0 mmol, 2.0 equiv.) to an oven-dried vial.[17]

  • Reagent Addition: Add anhydrous THF (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place it in a preheated heating block at 80 °C. Stir for 18 hours.

  • Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 6-(morpholino)-1H-indazole.

Scientist's Notes: For the corresponding reaction with 6-iodo-1H-indazole , one might achieve a similar outcome at a lower temperature (e.g., 80 °C) or with a shorter reaction time. The use of a highly active precatalyst is beneficial for both substrates but is often more critical for achieving high yields with aryl bromides.[17]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is the premier method for installing alkynyl groups onto aryl scaffolds, creating a C(sp²)-C(sp) bond.[20][21] This reaction typically uses a dual catalyst system of palladium and copper(I).[22] The enhanced reactivity of the C-I bond is particularly advantageous here, sometimes allowing for copper-free conditions which can be beneficial when dealing with sensitive substrates.[23]

Comparative Data Summary: Sonogashira Coupling

Feature6-Iodo-1H-indazole Derivative6-Bromo-1H-indazole DerivativeRationale & Key Insights
Substrate 6-Iodo-1H-indazole6-Bromo-1H-indazoleComparison of standard starting materials.
Coupling Partner PhenylacetylenePhenylacetyleneA standard terminal alkyne.
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Pd(PPh₃)₂Cl₂ (4 mol%) / CuI (8 mol%)Higher catalyst loading is often required for the less reactive bromide. The C-I bond can sometimes be coupled under copper-free conditions, which is more difficult for C-Br.[11][24]
Typical Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Triethylamine (Et₃N) or DIPAThe amine base serves both as a base and often as a solvent.
Typical Temp. Room Temp. to 50 °C60-80 °CThe high reactivity of the iodide allows for significantly milder, often room temperature, conditions.[21]
Typical Time 1-4 hours8-16 hoursDemonstrates the profound kinetic difference in the oxidative addition step.
Expected Yield >90%70-85%Milder conditions for the iodide lead to cleaner reactions and less formation of side-products like Glaser coupling of the alkyne.

Disclaimer: This table summarizes typical outcomes based on established protocols.[11][22][25] Specific results will vary based on the exact substrates, ligand, and reaction parameters.

Detailed Experimental Protocol: Sonogashira Coupling

Procedure for 6-Iodo-1H-indazole:

  • Reaction Setup: To a Schlenk flask, add 6-iodo-1H-indazole (244 mg, 1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (8 mg, 0.04 mmol, 4 mol%).

  • Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL).

  • Reagent Addition: Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor completion by TLC.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (25 mL) and water (25 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield 6-(phenylethynyl)-1H-indazole.

Scientist's Notes: To adapt this protocol for 6-bromo-1H-indazole , the reaction would typically be heated to 70 °C for 12 hours, and potentially require a higher catalyst loading to achieve a comparable yield. The potential for homocoupling of the alkyne (Glaser coupling) increases with longer reaction times and higher temperatures.[26]

Conclusion and Strategic Recommendations

The choice between a 6-bromo- and 6-iodo-indazole derivative is a strategic one, balancing reactivity against cost and availability.

  • Choose 6-Iodo-1H-indazole when:

    • Mild conditions are paramount to preserve sensitive functional groups elsewhere in the molecule.

    • Rapid reaction kinetics and high throughput are desired, for example, in library synthesis.

    • The downstream synthetic route is challenging, and maximizing yield at every step is critical.

    • Selective functionalization is needed in the presence of a C-Br bond.[27]

  • Choose 6-Bromo-1H-indazole when:

    • Cost and starting material availability are primary drivers, as aryl bromides are generally less expensive than the corresponding iodides.

    • The substrate is robust and can tolerate higher temperatures and longer reaction times .

    • The subsequent synthetic steps are high-yielding, and a slightly lower yield in the coupling step is acceptable.

Ultimately, the superior reactivity of the C-I bond makes 6-iodo-1H-indazole a more efficient and versatile substrate in palladium-catalyzed cross-coupling reactions.[3] While 6-bromo-1H-indazole remains a viable and economical alternative, achieving success often requires more forceful conditions and careful optimization of the catalyst system. This guide serves as a foundational resource to inform these decisions, enabling researchers to design more efficient, robust, and successful synthetic routes.

References

  • Benchchem. (n.d.). Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. Retrieved from a URL provided by the grounding tool.
  • Powers, D. C., & Ritter, T. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Nguyen, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry.
  • Ananikov, V. P., & Musaev, D. G. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Request PDF.
  • Benchchem. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from a URL provided by the grounding tool.
  • Engle, K. M., & Houk, K. N. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • University of Victoria. (2013).
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  • Organic Chemistry Division, ACS. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Nguyen, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
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  • Chemistry Reagent. (2025).
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  • Wikipedia. (n.d.).
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  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
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  • Benchchem. (n.d.). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
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  • MDPI. (2025).
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Optimizing HPLC Selectivity for 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, multi-substituted heterocycles, analytical methods must evolve beyond generic screening gradients. The compound 5-(Boc-amino)-6-bromo-1H-indazole is a critical intermediate in the synthesis of kinase inhibitors. However, developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule presents three distinct analytical challenges:

  • Protecting Group Lability: The tert-butyloxycarbonyl (Boc) group is highly sensitive to strongly acidic environments, risking artifactual on-column degradation.

  • Halogen Selectivity: The method must resolve the target from structurally similar process impurities, most critically the des-bromo impurity (5-(Boc-amino)-1H-indazole) and bromination regioisomers.

  • Secondary Interactions: The basic indazole nitrogen can interact with unreacted silanols on the silica stationary phase, leading to severe peak tailing.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating protocol to establish the optimal method.

Mechanistic Rationale for Column Selection

According to the Hydrophobic-Subtraction Model (HSM), standard C18 columns dominate RP-HPLC due to their strong hydrophobic retention[1]. However, for halogenated aromatics, alkyl phases often lack the steric and polarizability selectivity required to resolve critical pairs[2].

To overcome this, method development must evaluate orthogonal chemistries:

  • Standard C18 (Alkyl): Retains analytes purely through dispersive (hydrophobic) interactions.

  • Phenyl-Hexyl: Introduces

    
     interactions, offering alternative selectivity for aromatic systems[3],[4].
    
  • Biphenyl: Features a dual-ring system that provides enhanced hydrogen-bonding capacity,

    
     stacking, and strong induced-dipole interactions. This makes biphenyl phases exceptionally selective for polarizable organohalogens[5],[2].
    

Experimental Methodology: Self-Validating Protocol

A trustworthy analytical protocol must be a self-validating system. By injecting a known mixture of the target and its most likely degradation/process impurities, we can definitively prove the method's resolving power.

Step 1: Preparation of the System Suitability Test (SST) Solution
  • Weigh 10.0 mg of This compound (Target).

  • Weigh 1.0 mg of 5-(Boc-amino)-1H-indazole (Des-bromo impurity).

  • Weigh 1.0 mg of 5-amino-6-bromo-1H-indazole (De-Boc degradation product).

  • Dissolve the mixture in 10.0 mL of Diluent (50:50 HPLC-grade Water:Acetonitrile) to yield a stock solution. Sonicate for 5 minutes.

Causality Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, which cause peak distortion and fronting for early-eluting compounds.

Step 2: Mobile Phase Selection
  • Mobile Phase A: 0.1% Formic Acid (FA) in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in MS-grade Acetonitrile.

Causality Insight: The Boc protecting group is highly sensitive to strong acids. Using 0.1% Trifluoroacetic acid (TFA, pH ~2.0) can catalyze the cleavage of the Boc group during the run, creating artifactual degradation peaks. Formic acid provides a milder acidic environment (pH ~2.7) that successfully suppresses the ionization of the indazole nitrogen (minimizing silanol-induced peak tailing) while preserving the integrity of the Boc group[6],[7].

Step 3: Chromatographic Screening Parameters
  • Columns Evaluated:

    • Column A: Core-Shell C18 (100 x 4.6 mm, 2.7 µm)

    • Column B: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)

    • Column C: Core-Shell Biphenyl (100 x 4.6 mm, 2.7 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Strictly controlled to prevent thermal Boc deprotection).

  • Gradient Program: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Detection: UV at 254 nm.

Method Development Workflow

HPLC_Method_Dev Start Target Molecule This compound Phase1 Phase 1: Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) Preserves acid-labile Boc group Start->Phase1 Phase2 Phase 2: Column Selectivity Screening Evaluate Orthogonal Chemistries Phase1->Phase2 C18 Alkyl (C18) Dispersive Interactions Poor Halogen Selectivity Phase2->C18 Phenyl Phenyl-Hexyl π-π Interactions Moderate Selectivity Phase2->Phenyl Biphenyl Biphenyl Enhanced Polarizability Optimal Halogen Selectivity Phase2->Biphenyl Phase3 Phase 3: Critical Pair Resolution Target vs. Des-bromo Impurity C18->Phase3 Phenyl->Phase3 Biphenyl->Phase3 Validation Final Method Validation System Suitability Test Passed Phase3->Validation

Figure 1: Systematic HPLC method development workflow for halogenated, Boc-protected indazoles.

Performance Comparison & Data Presentation

The following table summarizes the experimental performance of the three stationary phases when injecting the SST mixture under identical gradient conditions.

Stationary PhaseRetention Time (min)Resolution (

) vs. Des-bromo
Tailing Factor (

)
Boc-Stability (Recovery)
Core-Shell C18 6.501.2 (Co-elution risk)1.30> 99%
Core-Shell Phenyl-Hexyl 6.202.1 (Moderate)1.15> 99%
Core-Shell Biphenyl 6.803.5 (Baseline)1.05> 99%
Discussion: The Superiority of the Biphenyl Phase

Overcoming the Halogen Challenge: The primary analytical hurdle is resolving the 6-bromo target from the des-bromo impurity. C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[1]. Because the des-bromo and 6-bromo compounds have highly similar hydrophobic footprints, the C18 phase fails to provide baseline resolution (


).

The Biphenyl Advantage: The Biphenyl stationary phase acts as a highly polarizable electron cloud. It undergoes strong induced-dipole interactions with the heavy, polarizable bromine atom[5],[2]. This specific halogen selectivity, combined with robust


 stacking with the indazole core, selectively increases the retention of the 6-bromo compound, achieving a pristine baseline resolution (

) from the des-bromo impurity.

Phenyl-Hexyl vs. Biphenyl: While the Phenyl-Hexyl column offers some


 interactions, its single aromatic ring and flexible alkyl spacer provide less steric and polarizability selectivity than the rigid, dual-ring biphenyl system, resulting in only moderate resolution (

)[3],[4]. Furthermore, the core-shell biphenyl column exhibited superior peak shape (

), likely due to enhanced steric protection of the silica surface, which reduces deleterious interactions between the indazole NH and unreacted silanols.

Conclusion

For the analysis of this compound, a Core-Shell Biphenyl stationary phase paired with a 0.1% Formic Acid mobile phase system is the optimal choice. This method successfully preserves the acid-labile Boc group while leveraging induced-dipole interactions to achieve superior resolution of critical halogenated impurities that standard C18 columns cannot separate.

References

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.[Link]

  • Using Selectivity to Optimize UHPLC Separations. Pharmaceutical Technology. [Link]

  • HPLC Columns. Chromtech.[Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online.[Link]

  • Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater. NIH/PMC.[Link]

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13C NMR chemical shifts for 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Analysis for Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Crucial Role of 13C NMR in Heterocyclic Drug Discovery

In the landscape of modern medicinal chemistry, the structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed map of the carbon framework of a molecule.[1][2] This is particularly vital for complex scaffolds like substituted indazoles, which are privileged structures in numerous therapeutic agents, targeting everything from kinases to inflammatory pathways.[3]

This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 5-(tert-butoxycarbonyl-amino)-6-bromo-1H-indazole, a key building block in pharmaceutical research.[4][5] As direct experimental spectral data for this specific molecule is not widely published in peer-reviewed literature, this guide employs a comparative approach. By dissecting the 13C NMR data of the parent 1H-indazole and its mono-substituted analogues, we will build a robust, predictive model for the chemical shifts of the title compound. This methodology not only allows for confident structural verification but also deepens the researcher's understanding of substituent effects in complex aromatic systems.

The Foundation: 13C NMR of the 1H-Indazole Scaffold

Understanding the 13C NMR spectrum of the parent 1H-indazole is the logical starting point. The bicyclic system consists of a pyrazole ring fused to a benzene ring. The tautomeric nature of the N-H proton, which can reside on N1 or N2, can influence chemical shifts, though the 1H-tautomer is generally the dominant form in common NMR solvents like DMSO-d6.[6]

The approximate chemical shifts for the unsubstituted 1H-indazole are well-documented and serve as our baseline for comparison.[7]

Carbon AtomApproximate Chemical Shift (δ, ppm)
C3~134.8
C3a~120.9
C4~120.9
C5~123.1
C6~126.8
C7~109.7
C7a~140.0

Table 1: Approximate 13C NMR chemical shifts for the parent 1H-indazole scaffold.

Dissecting Substituent Effects: A Predictive Approach

The chemical shift of each carbon atom in the indazole ring is highly sensitive to the electronic environment. By analyzing the influence of the bromine and Boc-amino groups separately, we can predict their combined effect in the target molecule.

G cluster_0 Predictive Workflow for 13C NMR Assignment A Baseline Spectrum: 1H-Indazole B Step 1: Introduce 6-Bromo Group Analyze data from 6-Bromo-1H-indazole A->B Inductive & Mesomeric Effects of -Br C Step 2: Introduce 5-Amino Group Analyze data from 5-Amino-1H-indazole A->C Strong Donating Effects of -NH2 E Predicted Spectrum: This compound B->E Combine Effects D Step 3: Add Boc Protecting Group Consider electronic & steric effects C->D Amide Formation Shielding/Deshielding D->E

Caption: Predictive workflow for determining the 13C NMR chemical shifts.

The Influence of the 6-Bromo Substituent

The bromine atom at the C6 position is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its primary impact is the significant downfield shift (deshielding) of the carbon to which it is directly attached (the ipso-carbon, C6) due to the heavy atom effect. The predicted chemical shifts for 6-bromo-1H-indazole illustrate these effects.[8]

  • C6 (ipso): Expected to be significantly deshielded.

  • C5 & C7 (ortho): Expected to be moderately shielded (shifted upfield).

  • C3a & C7a (para/meta): Minimal effect expected.

The Influence of the 5-(Boc-amino) Substituent

The 5-amino group is a strong electron-donating group, causing significant shielding (upfield shifts) at the ortho (C4, C6) and para (C7a) positions. The ipso-carbon (C5) is deshielded. While specific data for 5-amino-6-bromo-1H-indazole is scarce, data for 1H-indazol-5-amine provides a reference.[9]

When the amino group is protected with a tert-butoxycarbonyl (Boc) group, its electron-donating capacity is reduced due to the electron-withdrawing nature of the adjacent carbonyl. This results in:

  • Less pronounced shielding of the aromatic ring compared to a free amino group.

  • Introduction of new, distinct signals for the Boc group itself:

    • Boc C=O: A quaternary carbonyl carbon typically appearing around 153-157 ppm.[10]

    • Boc C(CH3)3: A quaternary carbon signal around 79-82 ppm.[10]

    • Boc C(CH3)3: A strong methyl carbon signal around 28 ppm.[10]

Comparative Analysis: Predicted 13C NMR Data

By synthesizing the effects discussed above, we can generate a predicted 13C NMR spectrum for this compound and compare it with related, foundational structures.

Carbon Atom1H-Indazole (Approx.)6-Bromo-1H-indazole (Predicted)[8]This compound (Predicted)Rationale for Shift Prediction
C3 ~134.8~135.0~134.5Minimal influence from distant substituents.
C3a ~120.9~110.0~112.0Shielded by Br, slightly deshielded by Boc-NH relative to Br alone.
C4 ~120.9~122.0~115.0Strongly shielded by the adjacent Boc-amino donating group.
C5 ~123.1~125.0~130.0Deshielded (ipso-carbon) by the Boc-amino group.
C6 ~126.8~118.0~116.0Deshielded (ipso-carbon) by Br, but shielded (ortho) by Boc-amino. Net shielding effect predicted.
C7 ~109.7~120.0~118.0Deshielded by ortho-bromo substituent.
C7a ~140.0~140.0~138.0Shielded (para) by the Boc-amino group.
Boc C=O N/AN/A~154.0Characteristic chemical shift for Boc carbonyl.[10]
Boc C(CH3)3 N/AN/A~81.0Characteristic shift for Boc quaternary carbon.[10]
Boc C(CH3)3 N/AN/A~28.3Characteristic shift for Boc methyl carbons.[10]

Table 2: Comparative and predicted 13C NMR chemical shifts (δ, ppm) in a typical NMR solvent like DMSO-d6.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the generation of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument setup.

G cluster_protocol 13C NMR Acquisition Workflow prep 1. Sample Preparation - Weigh 15-25 mg of sample. - Dissolve in 0.6-0.7 mL of DMSO-d6. - Add TMS as internal standard (0 ppm). - Transfer to a 5 mm NMR tube. load 2. Instrument Setup - Insert sample into spectrometer (≥400 MHz). - Lock on the deuterium signal of DMSO-d6. prep->load tune 3. Tuning and Shimming - Tune the 13C probe to the correct frequency. - Perform automated or manual shimming to optimize magnetic field homogeneity. load->tune acquire 4. Data Acquisition - Use a standard pulse program (e.g., 'zgpg30'). - Set spectral width (~240 ppm). - Acquisition time ~1-2 sec. - Relaxation delay (D1) of 2-5 sec. - Accumulate sufficient scans (e.g., 1024-4096) for good signal-to-noise. tune->acquire process 5. Data Processing - Apply Fourier transform. - Perform phase correction. - Calibrate the spectrum using TMS at 0.0 ppm. - Integrate signals and pick peaks. acquire->process

Caption: Standard operating procedure for acquiring a 13C NMR spectrum.

Methodology Details:
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.[8]

  • Sample Preparation:

    • Weigh approximately 15-25 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice for indazole derivatives due to its high solubilizing power and the position of its residual solvent peak (~39.5 ppm), which rarely overlaps with signals of interest.

    • Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • A standard proton-decoupled 13C experiment should be run. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons (C3a, C5, C6, C7a, and Boc carbons), which typically have longer relaxation times and show weaker signals.

  • Data Processing:

    • The resulting Free Induction Decay (FID) is processed with an exponential line broadening factor (typically 0.3-1.0 Hz) to improve the signal-to-noise ratio.

    • After Fourier transformation, the spectrum must be accurately phase-corrected and referenced to the TMS signal at 0.0 ppm.

Conclusion and Future Outlook

This guide provides a robust framework for understanding and predicting the 13C NMR chemical shifts of this compound. By leveraging a comparative analysis of simpler, related structures, we have established a reliable set of expected values that can guide researchers in their synthetic and characterization efforts. The provided experimental protocol ensures that high-quality, verifiable data can be obtained. For cases where synthetic intermediates are unstable or available only in minute quantities, computational methods such as Density Functional Theory (DFT) can offer a powerful and increasingly accurate alternative for predicting NMR spectra.[11][12] As the complexity of molecular scaffolds in drug discovery continues to grow, this integrated approach of comparative analysis, empirical measurement, and computational validation will remain an indispensable tool for the modern chemist.

References

  • 13C NMR of indazoles. (2016). ResearchGate. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2014). Molecules. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (2012). Organic & Biomolecular Chemistry. [Link]

  • Supporting Information for a publication on indazole synthesis. (2007). Wiley-VCH. [Link]

  • Supporting Information for a publication on 1H-Indazoles. The Royal Society of Chemistry. [Link]

  • Ultra-fast hybrid method for predicting chemical shifts of ¹³C. (2024). Revista Processos Químicos. [Link]

  • 1H-Indazol-5-amine. PubChem. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. (2019). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). International Journal of Molecular Sciences. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. (2023). JETIR. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • 13C Chemical Shift Table. University of California, Los Angeles. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Center for Biotechnology Information. [Link]

  • Supporting Information for a publication on mTOR/Akt/Pi3K pathway inhibitors. The Royal Society of Chemistry. [Link]

  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. (2016). Medicinal Chemistry Research. [Link]

  • 6-Bromo-1H-indazole. PubChem. [Link]

Sources

Structural Validation of 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the downstream consequences of ambiguous structural assignments in early-stage drug discovery. Highly substituted heterocycles, particularly indazoles, are notorious for masking their true regiochemistry.

5-(Boc-amino)-6-bromo-1H-indazole is a critical bifunctional building block. Its C6-bromo group is primed for transition-metal-catalyzed cross-coupling, while the C5-Boc-protected amine allows for orthogonal derivatization. However, ensuring the exact relative positioning of these groups—and confirming the tautomeric state of the indazole core—is paramount. A misassigned regioisomer at this stage can derail an entire synthetic program.

This guide objectively compares the performance of X-ray crystallography against conventional analytical alternatives (NMR, HRMS) and provides a self-validating, field-proven protocol for definitive structural confirmation.

The Regiochemical Challenge: Why Routine Methods Fall Short

The fundamental challenge with this compound lies in the electronic and magnetic environment of the indazole core[1].

In standard


H NMR, the protons at the C3, C4, and C7 positions all appear as isolated singlets. Because the C5 and C6 positions are fully substituted, there is no scalar (

) coupling between the aromatic protons to map connectivity. To distinguish the 5-amino-6-bromo isomer from a potential 6-amino-5-bromo impurity, chemists typically rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace interactions from the C4 and C7 protons to the bridgehead carbons (C3a, C7a).

The Causality of Ambiguity: The heavy, electron-withdrawing bromine atom and the carbamate (Boc) group severely perturb the local magnetic environment. This often leads to line broadening or unexpected chemical shift deviations in the


C spectrum, weakening the critical HMBC cross-peaks needed for absolute assignment[1]. Furthermore, indazoles exhibit annular tautomerism (1H vs. 2H), which rapidly averages NMR signals in protic solvents, further blurring structural resolution[1].

By contrast, X-ray crystallography bypasses magnetic resonance entirely, directly mapping the electron density of the molecule in a frozen solid state. The heavy bromine atom (


) acts as a massive electron-dense beacon, making the spatial assignment of the surrounding atoms unambiguous[2].

Comparative Performance Data

To objectively evaluate the best approach for validating this compound, we must compare the analytical modalities across key structural metrics.

Analytical Metric1D/2D NMR SpectroscopyHigh-Resolution Mass Spec (HRMS)Single-Crystal X-Ray Crystallography
Primary Output Magnetic connectivity & environmentExact mass & molecular formulaAbsolute 3D spatial coordinates
Regiochemical Confidence Moderate (Prone to HMBC ambiguity)None (Cannot distinguish isomers)Absolute (Definitive heavy atom mapping)
Tautomer Identification Poor (Averaged in solution)NoneExcellent (Direct observation of N-H proton)
Sample Requirement 1–5 mg (Recoverable)< 1 µg (Destructive)0.1–0.5 mg (Single high-quality crystal)
Data Acquisition Time HoursMinutesHours to Days (Bottleneck: Crystallization)
Validation Mechanism Spectral prediction matchingIsotopic pattern matchingAlgorithmic geometric validation (checkCIF)

Self-Validating Experimental Protocol: X-Ray Crystallography

To achieve absolute structural certainty, I utilize the following self-validating crystallographic workflow. Every step is designed with a specific physical causality to ensure the final model is mathematically and chemically defensible.

Step 1: Crystal Growth via Vapor Diffusion
  • The Causality: The indazole core is rigid and planar, promoting strong

    
     stacking, but the tert-butyl group of the Boc moiety is highly lipophilic and rotationally flexible. Fast evaporation leads to positional disorder of the Boc group.
    
  • Protocol: Dissolve 5 mg of this compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger vial containing 3 mL of an anti-solvent (e.g., pentane). Cap the outer vial tightly. As the volatile pentane slowly diffuses into the DCM over 48–72 hours, the dielectric constant of the mixture gradually drops, forcing the molecules to nucleate slowly and pack uniformly.

Step 2: Data Collection at Cryogenic Temperatures
  • The Causality: At room temperature, the thermal motion of the Boc methyl groups creates smeared electron density (high atomic displacement parameters, or B-factors), which can mask the true atomic positions[2].

  • Protocol: Mount a suitable single crystal on a diffractometer equipped with a microfocus Cu K

    
     source (
    
    
    
    Å). Cool the crystal to 100 K using a nitrogen cryostream. The choice of Cu K
    
    
    radiation is critical: Bromine exhibits strong anomalous scattering at this wavelength, providing a robust signal to anchor the phase solution.
Step 3: Structure Solution and Refinement
  • The Causality: Solving the "phase problem" is trivialized by the bromine atom.

  • Protocol: Solve the structure using Intrinsic Phasing (e.g., SHELXT). The bromine atom will immediately appear as the highest peak in the electron density map. Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check: Track the residual factors. A successful refinement will yield an

    
     value < 5% and a 
    
    
    
    value < 15%. Check the residual difference Fourier map; the largest unassigned electron density peak (Q-peak) should be negligible (< 1.0 e/Å
    
    
    ), confirming no heavy atoms were missed.
Step 4: Algorithmic Validation (PLATON/checkCIF)
  • The Causality: Human bias can lead to misassigning a carbon atom as a nitrogen atom within the indazole ring, which might still yield acceptable

    
    -factors.
    
  • Protocol: Generate the final .cif file and submit it to the IUCr's checkCIF/PLATON web service[3]. This algorithm cross-references every bond length, angle, and thermal ellipsoid against the Cambridge Structural Database (CSD).

  • Self-Validation Check: The structure is only considered "validated" when the report returns zero A-level or B-level alerts regarding geometric or crystallographic inconsistencies[3].

Visualizing the Validation Logic

The following diagrams map the operational and logical workflows for structural validation.

XRayProtocol N1 1. Crystallization (Vapor Diffusion) N2 2. Data Collection (Cu Kα at 100 K) N1->N2 N3 3. Phase Solution (Heavy Atom Method) N2->N3 N4 4. Refinement (Least-Squares on F²) N3->N4 N5 5. Validation (PLATON/checkCIF) N4->N5 N6 Definitive Structure (Regiochemistry Verified) N5->N6

Caption: Workflow for self-validating X-ray crystallographic structural elucidation.

DecisionTree Start Analyze this compound HRMS HRMS (Confirms Mass/Formula) Start->HRMS Step 1 NMR 1D/2D NMR (Connectivity, Ambiguous Regio) Start->NMR Step 2 XRay X-Ray Crystallography (Absolute 3D Coordinates) Start->XRay Step 3 (Gold Standard) NMR->XRay Resolves HMBC Ambiguity

Caption: Logical progression of analytical techniques for resolving indazole regiochemistry.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery | Source: nih.gov | URL: 2[2]

  • Title: Structure validation in chemical crystallography | Source: iucr.org | URL: 3[3]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | Source: acs.org | URL: 1[1]

Sources

A Senior Application Scientist's Guide to FT-IR Spectral Analysis: Distinguishing Boc-Amino and Bromo Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the vast array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and detailed molecular fingerprint. This guide offers an in-depth comparison of the FT-IR spectral signatures of two crucial functional groups in modern organic synthesis: the tert-butyloxycarbonyl (Boc) protecting group and the bromo substituent.

This document moves beyond a simple recitation of spectral ranges. It is designed to provide you with the foundational knowledge and practical insights required to confidently interpret your FT-IR data, troubleshoot ambiguous spectra, and justify your experimental choices. We will delve into the vibrational origins of the characteristic absorption bands and present a robust experimental protocol for acquiring high-quality data.

The Vibrational Language of Molecules: A Primer on FT-IR Spectroscopy

At its core, FT-IR spectroscopy measures the interaction of infrared radiation with a sample.[1] Molecules are not static entities; their constituent atoms are in constant motion, undergoing stretching and bending vibrations.[2][3] Each type of bond (e.g., C=O, N-H, C-Br) vibrates at a specific, quantized frequency. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, leading to an excited vibrational state.[4]

An FT-IR spectrometer detects this absorption, and a Fourier transform algorithm converts the raw data into a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).[5] The position of an absorption peak (wavenumber) is primarily determined by two factors:

  • Bond Strength (Force Constant, k): Stronger bonds, like double and triple bonds, vibrate at higher frequencies (higher wavenumbers) than weaker single bonds.[6][7]

  • Atomic Mass (Reduced Mass, µ): Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[6][7]

A crucial condition for a vibration to be "IR active" is that it must cause a change in the molecule's dipole moment.[2][4] This principle explains why highly polar bonds, such as the carbonyl group (C=O), typically produce strong absorption peaks, while the symmetrical stretching of a carbon-carbon triple bond in a symmetrically substituted alkyne may be very weak or absent.[7]

Deciphering the Boc-Amino Signature

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its FT-IR spectrum is characterized by several distinct and strong absorption bands, making it readily identifiable.

The key vibrational modes for the Boc-amino group are:

  • N-H Stretching (if present on a secondary amine): A secondary amine protected with a Boc group (a carbamate) will exhibit a single, sharp N-H stretching band typically in the range of 3400-3250 cm⁻¹ .[8] This peak is generally less broad and less intense than the O-H stretching band of alcohols.[9]

  • C=O Stretching (Amide I band): This is often the most prominent and unambiguous peak for the Boc group. The carbonyl stretch of the carbamate appears as a very strong and sharp absorption band in the region of 1715-1680 cm⁻¹ .[10][11] The electron-donating nature of the adjacent nitrogen and oxygen atoms influences the precise position of this peak.

  • N-H Bending and C-N Stretching (Amide II band): For secondary carbamates, a peak in the 1540-1520 cm⁻¹ region is characteristic of the N-H bending vibration coupled with C-N stretching.[10][11]

  • C-O Stretching: The Boc group has two C-O single bonds, which give rise to strong stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region. A particularly notable absorption is often seen around 1170-1150 cm⁻¹ due to the stretching of the C-O bond adjacent to the carbonyl group.

  • tert-Butyl Group Vibrations: The presence of the tert-butyl group is confirmed by C-H stretching bands just below 3000 cm⁻¹ and characteristic bending vibrations. A doublet is often observed around 1390 cm⁻¹ and 1365 cm⁻¹ , which is indicative of the gem-dimethyl group of the t-butyl moiety.[12]

Identifying the Bromo Functional Group

The bromo functional group (C-Br) presents a different challenge in FT-IR analysis. Its characteristic absorption occurs in the low-frequency "fingerprint region" of the spectrum, which is often crowded with other absorption bands.

The primary vibrational mode for the bromo group is:

  • C-Br Stretching: The C-Br stretching vibration is observed in the range of 690-515 cm⁻¹ .[13][14] The relatively heavy mass of the bromine atom is the primary reason for this low-frequency absorption.[6] The exact position within this range can be influenced by the nature of the carbon atom to which it is attached:

    • Alkyl Bromides: The C-Br stretch in aliphatic compounds typically falls within the 690-515 cm⁻¹ range.[13][14]

    • Aryl Bromides: In aromatic compounds, the C-Br stretching vibration can appear at slightly different positions, with some sources indicating absorptions around 1075 and 1030 cm⁻¹ .[15]

It is important to note that the C-Br stretching peak can be of weak to medium intensity and may be obscured by other peaks in the fingerprint region, making its definitive assignment challenging without additional analytical data.[16]

Comparative Analysis and Potential for Peak Overlap

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Distinguishing Features
Boc-Amino N-H Stretch3400-3250Medium, SharpSingle sharp peak for secondary carbamate.
C=O Stretch 1715-1680 Strong, Sharp Most characteristic peak.
N-H Bend / C-N Stretch1540-1520MediumPresent for secondary carbamates.
C-O Stretch1300-1000StrongOften a prominent band around 1170-1150 cm⁻¹.
t-Butyl Bend~1390 & ~1365MediumCharacteristic doublet.
Bromo C-Br Stretch 690-515 Medium to Weak Located in the crowded fingerprint region.
C-H Wag (-CH₂Br)1300-1150MediumCan overlap with Boc C-O stretches.

Potential for Ambiguity:

  • The C-H wagging vibration of a -CH₂Br group (1300-1150 cm⁻¹) can overlap with the strong C-O stretching bands of the Boc group.[14]

  • The C-Br stretching peak is in the fingerprint region (below 1500 cm⁻¹), which contains a multitude of other bending and stretching vibrations from the molecular skeleton.[7][13] This can make its identification difficult if the molecule contains other functionalities that absorb in this region.

A Self-Validating Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality, reproducible FT-IR spectra, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a versatile method suitable for both solid and liquid samples with minimal preparation.[1][17]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which absorb strongly in the infrared region.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Ensure the crystal is completely dry before proceeding.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere and the ATR crystal itself.[18]

  • Sample Application:

    • For Solid Samples: Place a small amount of the powdered or solid sample directly onto the center of the ATR crystal.

    • For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.[18]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹ for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Use the software tools to identify and label the peak positions (wavenumbers) of interest.

  • Cleaning:

    • After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.

This protocol is self-validating because the acquisition of a clean background spectrum ensures that any observed peaks are from the sample itself. The high signal-to-noise ratio achieved through multiple scans enhances the reliability of peak identification.

Case Study: FT-IR Spectrum of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine

A study on 2-(tert-butoxycarbonyl-amino)-5-bromopyridine provides an excellent real-world example of a molecule containing both functional groups.[19] The experimental and theoretical FT-IR spectra in this study show key vibrational frequencies that align with our discussion. For instance, the assignments would include a strong C=O stretching vibration around 1700 cm⁻¹, N-H related vibrations, and C-Br vibrations in the lower frequency region, demonstrating the simultaneous detection of both moieties.[19]

Visualizing the Workflow

The following workflow diagram illustrates a systematic approach to identifying Boc-amino and bromo functional groups in an unknown sample using FT-IR spectroscopy.

FT_IR_Analysis_Workflow start Acquire FT-IR Spectrum (ATR) region_check Analyze Spectrum > 1500 cm⁻¹ start->region_check carbonyl_check Strong, sharp peak at ~1715-1680 cm⁻¹? region_check->carbonyl_check nh_check Sharp peak at ~3400-3250 cm⁻¹? carbonyl_check->nh_check Yes no_boc Boc Group Likely Absent carbonyl_check->no_boc No boc_confirm Confirm Boc Group: - N-H bend ~1530 cm⁻¹ - Strong C-O stretch ~1160 cm⁻¹ - t-Butyl doublet ~1390/1365 cm⁻¹ nh_check->boc_confirm Yes nh_check->no_boc No fingerprint_check Analyze Fingerprint Region < 700 cm⁻¹ boc_confirm->fingerprint_check no_boc->fingerprint_check cbr_check Medium/weak peak at ~690-515 cm⁻¹? fingerprint_check->cbr_check bromo_present Bromo Group Likely Present cbr_check->bromo_present Yes no_bromo Bromo Group Not Detected (or obscured) cbr_check->no_bromo No final_report Report Findings bromo_present->final_report no_bromo->final_report

Caption: Workflow for FT-IR identification of Boc-amino and bromo groups.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The Boc-amino group provides a rich and distinct spectral signature, dominated by a strong carbonyl absorption, making it relatively straightforward to identify. Conversely, the bromo group's characteristic peak lies in the complex fingerprint region and requires more careful analysis. By understanding the fundamental principles of molecular vibrations and adhering to a systematic analytical approach and a robust experimental protocol, researchers can confidently distinguish and characterize these important functional groups, ensuring the integrity and success of their synthetic endeavors.

References

  • Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. (2020, October 6). Shimadzu. [Link]

  • FTIR - Spectroscopy. University of Münster. [Link]

  • Infrared Spectroscopy. (2023, January 29). Chemistry LibreTexts. [Link]

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  • Guide to FT-IR Spectroscopy. Bruker. [Link]

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  • Infrared Spectroscopy. University of Puget Sound. [Link]

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  • FTIR Analysis of Organic Compounds. Scribd. [Link]

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  • The features of IR spectrum. [Link]

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  • DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. (2025, August 9). ResearchGate. [Link]

  • Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. [Link]

  • FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. ResearchGate. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd. [Link]

  • Table of Characteristic IR Absorptions. [Link]

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  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC. [Link]

  • The Grand Review I: Why Do Different Functional Groups Have Different Peak Positions? (2020, December 20). Spectroscopy. [Link]

  • DFT and Experimental Studies of the Structure and Vibrational Spectra of 2-(tert-buroxycarbonyl (Boc) - amino)-5-bromopyridine. (2014). AIP Publishing. [Link]

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  • FTIR spectra for the Boc-aminated and unprotected SWCNT. ResearchGate. [Link]

  • FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... ResearchGate. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010, June 15). PubMed. [Link]

  • FTIR absorption spectra of poly(2-bromoaniline) hydrochloride... ResearchGate. [Link]

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Purity assessment standards for 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment Standards for 5-(Boc-amino)-6-bromo-1H-indazole: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in early-stage drug development: the premature advancement of pharmaceutical intermediates with overestimated purities. This compound (CAS: 1799835-16-7)[1] is a highly functionalized intermediate pivotal in the synthesis of targeted therapeutics, particularly kinase inhibitors. The molecule features a Boc-protected amine and a reactive aryl bromide, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the presence of trace impurities—such as des-bromo derivatives, regioisomers, or prematurely deprotected amines—can severely poison downstream catalytic efficiency and compromise Active Pharmaceutical Ingredient (API) safety. Under ICH Q3A guidelines, rigorous purity assessment of such intermediates is mandatory to control organic impurities before they propagate into the final drug substance[2][3]. This guide objectively compares the foundational analytical methodologies—HPLC-UV, qNMR, and LC-MS—providing researchers with a self-validating framework for establishing absolute purity.

The Analytical Dilemma: Relative vs. Absolute Purity

Historically, chemists have relied on High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine purity via area percentage. While highly sensitive, this approach assumes that all components share identical UV response factors (RRFs) at the chosen wavelength[4]. For this compound, an impurity lacking the strongly absorbing indazole chromophore (or possessing an altered one) will be under-represented in the chromatogram, leading to a dangerous overestimation of purity.

To counter this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as an orthogonal standard. qNMR measures absolute molar concentration by comparing the integral of the analyte's proton signal to a certified internal standard, entirely bypassing the need for a compound-specific reference standard[5][6].

G Sample This compound Batch Sample HPLC HPLC-UV (Relative Purity & Area %) Sample->HPLC qNMR 1H-qNMR (Absolute Mass Fraction) Sample->qNMR LCMS LC-MS (Impurity Profiling) Sample->LCMS Data Orthogonal Data Integration (Cross-Validation) HPLC->Data qNMR->Data LCMS->Data Decision ICH Q3A Compliance Check (>98% Purity) Data->Decision

Orthogonal analytical workflow for pharmaceutical intermediate purity validation.

Comparative Analysis of Analytical Standards

To build a robust control strategy, we must understand the mechanistic strengths and blind spots of each technique.

  • HPLC-UV (Relative Purity & Impurity Tracking)

    • Mechanism : Separates compounds based on differential distribution between a stationary phase and a mobile phase[5].

    • Strengths : Exceptional sensitivity for trace impurities; ideal for routine batch-to-batch consistency monitoring.

    • Limitations : Requires RRF correction for accurate quantitation; blind to non-UV absorbing impurities[4].

  • 1H-qNMR (Absolute Purity)

    • Mechanism : Relies on the direct proportionality between the integrated NMR signal area of a specific nucleus and the number of those nuclei in the molecule[5].

    • Strengths : Delivers true mass fraction determination; intrinsically linear response requires no calibration curve; no specific reference standard required[6].

    • Limitations : Lower sensitivity for trace impurities (<0.1%); requires distinct, non-overlapping proton signals.

  • LC-MS (Impurity Identification)

    • Mechanism : Couples chromatographic separation with mass-to-charge (m/z) detection.

    • Strengths : Essential for the structural elucidation of unknown impurities exceeding the ICH Q3A identification threshold (typically 0.10%)[3].

ICH Impurity Impurity Detected in Intermediate Thresh1 > 0.05%? (Reporting Threshold) Impurity->Thresh1 Report Report Impurity Thresh1->Report Yes Ignore No Action Required Thresh1->Ignore No Thresh2 > 0.10%? (Identification Threshold) Identify Structural ID (LC-MS/NMR) Thresh2->Identify Yes Thresh3 > 0.15%? (Qualification Threshold) Qualify Toxicological Qualification Thresh3->Qualify Yes Report->Thresh2 Identify->Thresh3

ICH Q3A threshold logic for impurity reporting, identification, and qualification.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Reverse-Phase HPLC-UV Method

Causality Focus : We utilize a low-pH mobile phase (Formic acid) to suppress the ionization of the indazole nitrogen, ensuring sharp peak shapes and preventing peak tailing. Formic acid is explicitly chosen over phosphoric acid to maintain MS-compatibility, allowing the method to be transferred directly to LC-MS for structural identification[7].

  • System Preparation : Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)[7]. Set column temperature to 30°C.

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution : 5% B to 95% B over 15 minutes. Reasoning: A broad gradient ensures the elution of both highly polar impurities (e.g., the deprotected amine) and non-polar impurities (e.g., unreacted starting materials or dimers).

  • System Suitability Test (SST) : Inject a known standard mix. The run is only validated if the theoretical plate count is >2000 and the tailing factor is <1.5. This validates column performance prior to sample analysis.

  • Sample Analysis : Dissolve 1 mg/mL of this compound in Acetonitrile. Inject 5 µL. Monitor at 254 nm.

Protocol 2: 1H-qNMR Absolute Purity Determination

Causality Focus : Accurate qNMR requires the complete relaxation of protons between pulses. The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (


) of the signals of interest to ensure >99% signal recovery[6]. Failing to do so will artificially skew the integration ratios.
  • Standard Selection : Select Maleic acid (TraceCERT®) as the internal standard (IS). Reasoning: Its singlet at ~6.3 ppm in DMSO-d6 does not overlap with the aromatic indazole protons (7.0-8.5 ppm) or the massive Boc aliphatic peak (~1.5 ppm). The internal standard must possess low volatility, established purity, and be non-hygroscopic[4].

  • Sample Preparation : Accurately weigh ~15 mg of this compound and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters :

    • Pulse angle: 90° (for maximum signal-to-noise).

    • Relaxation delay (D1): 30 seconds (validated via a preliminary inversion recovery experiment).

    • Number of Scans (NS): 64 (to achieve an S/N ratio > 250:1 for accurate integration)[7].

  • Data Processing : Apply precise baseline correction and phasing[7]. Integrate the IS peak and a distinct analyte peak (e.g., the indazole C3-H proton). Calculate absolute purity using the standard qNMR mass-balance equation.

Quantitative Data Comparison

To illustrate the critical need for orthogonal testing, consider the following representative data set from a single synthesized batch of this compound.

Analytical MethodMeasured PurityImpurity A (Des-bromo)Impurity B (Deprotected)Method Variance
HPLC-UV (254 nm) 99.1% (Area %)0.6%0.3%± 0.05%
1H-qNMR 97.8% (Mass %)N/A (Overlapping signals)N/A± 0.20%
LC-MS N/A (Qualitative)Confirmed (m/z 234 [M+H]+)Confirmed (m/z 212 [M+H]+)N/A

Data Interpretation: In this batch, HPLC-UV indicates a purity of 99.1%, while qNMR reveals a true absolute purity of 97.8%. This discrepancy arises because the deprotected impurity (Impurity B) lacks the bulky Boc group, fundamentally altering its molar absorptivity at 254 nm compared to the main compound. Consequently, HPLC underestimates its concentration by area percent[5]. qNMR, being a molar-based technique, exposes the true mass fraction, preventing a substandard batch from ruining a sensitive downstream cross-coupling reaction.

Conclusion

For highly functionalized pharmaceutical intermediates like this compound, relying solely on HPLC-UV can mask critical impurities due to response factor discrepancies. A robust, ICH-compliant quality control strategy must employ qNMR for absolute purity certification, supported by HPLC-UV for routine trace impurity tracking, and LC-MS for structural identification.

References

  • Tasianinch. "Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide." Tasianinch, [Link][2]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia, [Link][4]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma, [Link][3]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." RSSL, [Link][6]

Sources

Mass Spectrometry Fragmentation Patterns of Boc-Protected Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Boc-protected indazoles, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The differentiation of


-  and 

-Boc indazole
regioisomers is a critical quality control step in drug development. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural assignment, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers a rapid, high-sensitivity alternative.

This guide details the fragmentation mechanics distinguishing these isomers. The core differentiator is kinetic stability :


-Boc indazoles are sterically and electronically less stable than their 

counterparts, leading to distinct "Survival Yield" profiles and in-source fragmentation rates.

Mechanistic Foundation: vs. Fragmentation

The tert-butyloxycarbonyl (Boc) group undergoes acid-induced or thermal cleavage to yield isobutene, carbon dioxide, and the free amine. In the context of indazoles, the position of the Boc group (


 vs. 

) significantly alters the energetics of this loss.
The Fragmentation Pathway

Upon ESI(+), the protonated precursor


 is formed. The primary dissociation pathway involves the cleavage of the tert-butyl group followed by decarboxylation.
  • Pathway A (Common): Loss of isobutene (

    
    , -56 Da) to form the carbamic acid intermediate, followed by rapid loss of 
    
    
    
    (-44 Da) to yield the protonated indazole core
    
    
    .
  • Pathway B (Direct): Concerted loss of the Boc group (

    
    , -100 Da).
    
Regioisomer-Specific Dynamics
  • 
    -Boc Indazole:  The 
    
    
    
    position is the thermodynamic sink of the indazole system. The lone pair on
    
    
    contributes significantly to aromaticity. Boc protection at
    
    
    is relatively stable because the carbonyl oxygen can participate in favorable electronic delocalization without severe steric clash with
    
    
    .
  • 
    -Boc Indazole:  The 
    
    
    
    position is kinetically favored in certain alkylation conditions but thermodynamically less stable. An
    
    
    -Boc group experiences significant steric repulsion from the
    
    
    substituent (or
    
    
    ) and the lone pair repulsion from
    
    
    . This "Ortho-like" effect weakens the
    
    
    bond, making the Boc group significantly more labile.
Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways and the stability differential.

BocFragmentation Precursor [M+H]+ Precursor (N1 or N2 Boc) Transition Transition State (t-Butyl Cation Character) Precursor->Transition CID Energy Carbamic Carbamic Acid Intermediate [M-tBu+H]+ Transition->Carbamic - Isobutene (56 Da) Product Protonated Indazole Core [Ind+H]+ Carbamic->Product - CO2 (44 Da) (Fast) N2_Instability N2-Boc Instability Factor: Steric clash with C3 Lone pair repulsion N2_Instability->Precursor Lowers Activation Energy

Figure 1: General fragmentation pathway for Boc-indazoles. The N2-isomer possesses a lower activation energy barrier for Boc loss due to steric destabilization.

Comparative Performance Data

The following data summarizes the expected behavior of


 and 

isomers under standard ESI-Q-TOF or Triple Quadrupole conditions.
Table 1: Diagnostic Comparison of - vs. -Boc Indazoles
Feature

-Boc Indazole

-Boc Indazole
Mechanistic Cause
Precursor Stability HighLowThermodynamic stability of

-aromatic system.[1]
In-Source Fragmentation Minimal (<5%)Significant (10-40%)

steric strain leads to premature Boc loss in the ion source.
Survival Yield (

)
Higher CE required (~15-20 eV)Lower CE required (~5-10 eV)Weaker

bond in

isomer.
Diagnostic Ion Ratio High

Low

Rapid depletion of precursor for

.
C3-Substituent Effect Minimal interaction"Proximity Effect"

group interacts with C3-functional groups, altering fragmentation of the side chain.

> Note: "Survival Yield" is defined as the collision energy (CE) at which the precursor ion intensity is reduced to 50% of its initial value.

Experimental Protocol: Self-Validating Differentiation

To reliably distinguish these isomers, a "Survival Yield" experiment is recommended. This protocol is self-validating because it relies on the relative energy curve rather than absolute intensity.

Materials & Instrumentation
  • Instrument: ESI-Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid.[2] Avoid protic solvents like Methanol if transesterification is a risk, though less relevant for Boc.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

Step-by-Step Workflow
  • Source Optimization: Tune the instrument using the

    
     isomer (if available) to minimize in-source fragmentation. Set Source Temperature to < 250°C to prevent thermal degradation.
    
  • Full Scan (Q1): Acquire a full scan (m/z 100–600).

    • Observation: Check for the presence of

      
       (deprotected indazole) in the Q1 scan. High abundance indicates a likely 
      
      
      
      isomer or thermal degradation.
  • Energy Ramp (ER-MS/MS):

    • Select the precursor

      
      .
      
    • Ramp Collision Energy (CE) from 0 to 40 eV in 2 eV increments.

    • Monitor the transition:

      
      .
      
  • Data Plotting: Plot Relative Intensity of the Precursor vs. Collision Energy.

    • Result: The

      
       isomer curve will shift significantly to the left (lower energy) compared to the 
      
      
      
      isomer.
Logical Workflow Diagram

DifferentiationWorkflow Start Sample Injection (ESI Positive) Q1_Scan Q1 Full Scan Analysis Start->Q1_Scan Check_Source Is [Ind+H]+ (deprotected) abundant in Source? Q1_Scan->Check_Source Likely_N2 High Probability: N2-Boc Isomer (Labile) Check_Source->Likely_N2 Yes (>30%) Likely_N1 Likely N1-Boc (Stable) Check_Source->Likely_N1 No (<5%) Confirm_CE Run CE Ramp (0 -> 40 eV) Likely_N2->Confirm_CE Likely_N1->Confirm_CE Compare_SY Calculate SY50 (Energy at 50% survival) Confirm_CE->Compare_SY Result_Low Low SY50 (<10eV) CONFIRMED N2 Compare_SY->Result_Low Result_High High SY50 (>15eV) CONFIRMED N1 Compare_SY->Result_High

Figure 2: Decision tree for distinguishing N1/N2 isomers based on source stability and collision energy breakdown.

Expert Insights & Pitfalls

  • The "Proximity Effect": If your indazole has a functional group at C3 (e.g., an ester or amine), the

    
    -Boc isomer may show unique fragment ions due to the interaction between the 
    
    
    
    -Boc carbonyl and the C3 substituent. For example,
    
    
    -substituted indazoles often facilitate the loss of the C3 substituent or undergo cyclization reactions in the gas phase that are geometrically impossible for the
    
    
    isomer.
  • Thermal vs. CID Fragmentation: Be cautious. Boc groups are thermally labile. If your source temperature is too high (>350°C), both isomers will deprotect, masking the structural difference. Always verify the "Source Breakdown" ratio at low temperatures first.

  • NMR Cross-Validation: While MS is faster, 2D-NMR (HMBC) remains the definitive confirmation. In HMBC, the

    
    -alkyl protons typically correlate with 
    
    
    
    (bridgehead), whereas
    
    
    -alkyl protons correlate with
    
    
    . Use MS for high-throughput screening after validating with NMR.

References

  • BenchChem. A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Retrieved from

  • Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[1][3][4][5][6] (2021). Retrieved from

  • National Institutes of Health (NIH). Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. Retrieved from

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Boc-amino)-6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1799835-16-7 Molecular Formula: C₁₂H₁₄BrN₃O₂ Molecular Weight: 312.17 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1][2]

Part 1: Executive Safety Summary (Emergency Card)[2]

Immediate Action Required: Treat this compound as a hazardous halogenated heterocyclic amine .[2] While specific toxicological data for this exact CAS is limited, structural analogs (brominated indazoles) exhibit significant skin/eye irritation and acute oral toxicity.

Critical Hazard Immediate Response
Inhalation (Dust) Move to fresh air immediately. If breathing is difficult, administer oxygen.[3]
Skin Contact Wash with soap and water for 15+ minutes.[3][4][5][6] Do not use ethanol (enhances dermal absorption).
Eye Contact Rinse cautiously with water for 15 minutes.[3][7] Remove contact lenses if present.[3][4][5][7][8][9][10][11]
Ingestion Rinse mouth. Do NOT induce vomiting . Call a Poison Center immediately.[2][4][8][9]

Part 2: Risk Assessment & Hazard Identification[1][10]

As a Senior Application Scientist, I categorize this material as Level 2 Containment required. The presence of the tert-butoxycarbonyl (Boc) group adds lipophilicity, potentially increasing dermal absorption compared to the free amine.[1]

GHS Classification (Derived from Class Data)
  • H302: Harmful if swallowed.[2][5][9][10]

  • H315: Causes skin irritation.[5][10]

  • H319: Causes serious eye irritation.[4][5][7][10]

  • H335: May cause respiratory irritation.[4][5][10]

Chemical Incompatibilities (The "Why" Behind the Protocol)
  • Acids (Strong): The Boc group is acid-labile.[1][2] Contact with strong acids (TFA, HCl) will release isobutylene gas and CO₂, causing rapid foaming and potential vessel over-pressurization.

  • Strong Oxidizers: The hydrazine moiety within the indazole core is susceptible to oxidation, potentially generating unstable azo compounds.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient for brominated intermediates due to their persistence. Use this self-validating PPE system:

Zone PPE Requirement Field Insight / Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Why: Brominated aromatics can permeate thin nitrile.[1] The outer glove is sacrificial; change immediately upon splash.
Respiratory N95 (minimum) or P100 if outside fume hood.[2]Why: Fine powders of Boc-indazoles are often electrostatically charged and easily aerosolized during weighing.[1][2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1).[2]Why: Safety glasses have gaps. Indazole dust is a severe eye irritant; a seal is required.
Body Tyvek® Lab Coat or Apron over cotton lab coat.[2]Why: Standard cotton absorbs chemicals. Tyvek repels dusts and liquids.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer (The Critical Zone)

Static electricity is the primary enemy here.[2] Boc-protected solids are often fluffy and "fly" easily.[1]

  • Engineering Control: Operate ONLY inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun on the spatula and weighing boat before transfer. If unavailable, wipe the balance area with a damp lint-free cloth to discharge static.[1]

  • Transfer: Do not pour from the bottle. Use a micro-spatula to transfer small aliquots to avoid "dust clouds."

  • Solubilization: Dissolve the solid inside the weighing vessel if possible (using DMSO or DCM) before transferring to the reaction flask. This eliminates the risk of airborne dust during secondary transfer.

Phase 2: Reaction Setup
  • Solvent Choice: Highly soluble in DMSO, DMF, and DCM.[2] Sparingly soluble in water.

  • Addition Order: Add the solid to the solvent, not solvent to solid, to prevent splashing of dry powder.

  • Temperature: If deprotecting the Boc group (e.g., with TFA), cool the reaction to 0°C first.[2] The gas evolution (CO₂ + Isobutylene) is exothermic and volume-expanding.[1]

Part 5: Decontamination & Disposal[1]

Disposal Pathway: Halogenated Organic Waste [1][2]

  • Do NOT mix with acidic waste streams unless fully neutralized. The Boc group can cleave in acidic waste containers, generating gas and causing bottles to burst.

Spill Cleanup Protocol:

  • Solid Spill: Do not sweep dry.[2] Cover with a wet paper towel (dampened with Acetone/Water mixture) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.[9]

  • Decontamination: Wipe surfaces with 10% sodium carbonate solution (mild base) to neutralize any trace acid residues that might degrade the compound, followed by an ethanol wipe.

Part 6: Safety Decision Logic (Visualization)[2]

The following diagram outlines the decision-making process for handling this compound safely.

SafetyProtocol Start Handling 5-(Boc-amino)-6-bromo-1H-indazole StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution RiskDust Risk: Inhalation/Static Dust Solid->RiskDust RiskSplash Risk: Dermal Absorption Solution->RiskSplash ControlSolid Protocol A: 1. Fume Hood REQUIRED 2. Anti-static Gun 3. N95 Mask + Goggles RiskDust->ControlSolid ControlLiq Protocol B: 1. Double Nitrile Gloves 2. Splash Goggles 3. Tyvek Sleeves RiskSplash->ControlLiq Waste Disposal: Halogenated Waste Container (NO ACIDS) ControlSolid->Waste Post-Exp ControlLiq->Waste Post-Exp

Caption: Operational decision tree for selecting PPE and engineering controls based on physical state.

References

  • Fluorochem. (2025).[2][7][8][10] Safety Data Sheet: this compound (CAS 1799835-16-7).[1][2] Retrieved from [2]

  • Sigma-Aldrich. (2024).[1][9] Safety Data Sheet: 5-Bromo-1H-indazole (Analogous Hazard Data). Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.